molecular formula C17H19NO B5840862 3-phenyl-N-(2-phenylethyl)propanamide CAS No. 10264-31-0

3-phenyl-N-(2-phenylethyl)propanamide

Numéro de catalogue: B5840862
Numéro CAS: 10264-31-0
Poids moléculaire: 253.34 g/mol
Clé InChI: HIUONFHURKCCKW-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-phenylethyl)propanamide is a synthetic organic compound with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol . This propanamide derivative features a core structure of interest in medicinal chemistry, particularly in the study of analgesic compounds and structure-activity relationships (SAR) . Its scaffold, containing a propanamide linker between phenyl and N-phenylethyl groups, is structurally related to classes of synthetic compounds known to exhibit high affinity for μ-opioid receptors, making it a valuable intermediate for pharmacological research and the development of novel bioactive molecules . Researchers utilize this compound in exploring the structure–biological activity relationships of synthetic analgesics, as modifications to the propanamide scaffold are known to significantly alter biological and pharmacological profiles, including potency and receptor selectivity . It serves as a key chemical building block in the synthesis and characterization of novel compounds for in vitro and preclinical studies. Handle with care. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

3-phenyl-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUONFHURKCCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355496
Record name 3-phenyl-N-(2-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-31-0
Record name 3-phenyl-N-(2-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Unveiling the Mechanism of Action of 3-Phenyl-N-(2-phenylethyl)propanamide in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Molecular Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary: The Shift Toward Anti-Virulence Therapeutics

The escalating crisis of antimicrobial resistance (AMR) has forced a paradigm shift in drug discovery. Traditional bactericidal agents exert immense selective pressure, rapidly driving the evolution of resistant phenotypes. Quorum sensing inhibitors (QSIs) offer a non-lethal alternative: by disrupting the chemical communication networks bacteria use to coordinate virulence, QSIs "disarm" rather than kill the pathogen.

This technical guide explores the mechanism of action, structural rationale, and experimental profiling of 3-phenyl-N-(2-phenylethyl)propanamide (often referred to as Compound 6 in literature), a synthetic diphenyl analog inspired by marine bacterial secondary metabolites. Specifically, we will dissect its highly targeted antagonism of the Vibrio harveyi signaling cascade .

Structural Rationale & Chemical Identity

The discovery of 3-phenyl-N-(2-phenylethyl)propanamide stems from the structural optimization of naturally occurring phenethylamides, such as 3-methyl-N-(2′-phenylethyl)-butyramide (isolated from the marine bacterium Halobacillus salinus) and N-phenethyl hexanamide (isolated from Vibrio neptunius) .

Molecular Profile
  • IUPAC Name: 3-phenyl-N-(2-phenylethyl)propanamide

  • CAS Number: 10264-31-0

  • Molecular Formula: C₁₇H₁₉NO

  • Molecular Weight: 253.34 g/mol

Structure-Activity Relationship (SAR) Causality

Gram-negative bacteria typically utilize N-acyl homoserine lactones (AHLs) as autoinducers. The design of 3-phenyl-N-(2-phenylethyl)propanamide leverages a critical SAR principle: replacing the AHL lactone ring or the terminal end of the acyl tail with a phenyl ring . The bulky diphenyl motif effectively mimics the native autoinducer's binding affinity but lacks the specific stereoelectronic properties required to trigger the receptor's conformational change. Consequently, it acts as a competitive antagonist, occupying the receptor pocket and locking it in its default (inactive) state.

Mechanistic Intervention in the Vibrio harveyi Cascade

Unlike many Gram-negative bacteria that utilize cytoplasmic LuxR-type receptors, Vibrio harveyi employs a complex multi-tiered phosphorelay system. Understanding this pathway is critical to understanding why 3-phenyl-N-(2-phenylethyl)propanamide is effective.

The Native Signaling State
  • Low Cell Density: The membrane-bound sensor kinase LuxN acts as a kinase. It phosphorylates LuxU, which transfers the phosphate to the response regulator LuxO. Phosphorylated LuxO (LuxO-P) activates the transcription of small regulatory RNAs (qrr sRNAs), which degrade the mRNA of the master regulator LuxR . Without LuxR, there is no bioluminescence.

The QSI Intervention State

QS_Mechanism AHL AHL (HAI-1) LuxN LuxN Sensor Kinase AHL->LuxN Binds (Switches to Phosphatase) QSI 3-phenyl-N-(2-phenylethyl) propanamide QSI->LuxN Antagonizes AHL Binding (Maintains Kinase State) LuxU LuxU (Phosphotransferase) LuxN->LuxU Phosphorylates (if Kinase) LuxO LuxO-P (Active) LuxU->LuxO Phosphorylates sRNA qrr sRNAs LuxO->sRNA Activates transcription LuxR LuxR (Master Regulator) sRNA->LuxR Degrades mRNA Phenotype Bioluminescence LuxR->Phenotype Activates

Fig 1: Mechanism of Compound 6 antagonizing the LuxN sensor kinase pathway in V. harveyi.

Quantitative Efficacy & Specificity Data

Extensive phenotypic profiling reveals that 3-phenyl-N-(2-phenylethyl)propanamide exhibits highly specific, narrow-spectrum activity. While it increases potency nearly 6-fold against V. harveyi compared to the natural marine metabolite baseline, it is completely inactive against Chromobacterium violaceum and E. coli JB525 .

Causality of Specificity: This divergence occurs because C. violaceum and E. coli JB525 rely on cytoplasmic LuxR-type receptors, which possess distinct ligand-binding pocket architectures compared to the membrane-bound LuxN histidine kinase of V. harveyi. The diphenyl motif of this specific propanamide is sterically optimized exclusively for the LuxN pocket.

Table 1: Comparative Quorum Sensing Inhibition Profiles
Compound IDChemical NameSourceV. harveyi IC₅₀ (µM)C. violaceum Activity
Compound 1 3-methyl-N-(2′-phenylethyl)-butyramideNatural (H. salinus)96Active
Compound 6 3-phenyl-N-(2-phenylethyl)propanamideSynthetic Analog17 Inactive
Compound 9 N-phenyl-3-phenylpropanamideSynthetic Analog6.0Active

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a built-in control to rule out false positives.

Protocol 1: Chemical Synthesis via EDC-Mediated Amidation

Objective: Synthesize 3-phenyl-N-(2-phenylethyl)propanamide with high purity for biological assays.

Causality of Reagent Choice: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) rather than standard DCC. EDC generates a highly water-soluble urea byproduct. This allows for rapid purification via simple aqueous extraction, eliminating the bottleneck of silica gel chromatography when processing multiple analogs.

  • Activation: Dissolve 4 mmol of hydrocinnamic acid (3-phenylpropanoic acid) in anhydrous CH₂Cl₂. Add 1.2 equivalents of EDC and 0.1 equivalents of DMAP (catalyst). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 4 mmol (1 equivalent) of phenethylamine dropwise. Stir the reaction mixture overnight under an inert nitrogen atmosphere.

  • Extraction: Wash the organic layer successively with 1M HCl (removes unreacted amine and DMAP), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over anhydrous Na₂SO₄.

  • Self-Validation (Analytical): Evaporate the solvent and crystallize the product. Validate via ¹H NMR (400 MHz, CDCl₃). Validation Checkpoint: You must observe a broad singlet at ~5.42 ppm (1H, amide N-H) and a multiplet at 7.04–7.31 ppm integrating for exactly 10 protons (the two phenyl rings).

Protocol 2: High-Throughput Bioluminescence Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized compound against V. harveyi BB120.

Causality of Hardware Choice: Assays must be conducted in black opaque 96-well plates . Clear plates allow photons to scatter through the plastic walls, causing optical cross-talk between adjacent wells and artificially skewing the IC₅₀ calculation.

  • Cultivation: Grow V. harveyi BB120 in Autoinducer Bioassay (AB) medium overnight at 30°C. Dilute the culture to an OD₆₀₀ of 0.1.

  • Co-Incubation: To the black 96-well plate, add 100 µL of the diluted bacterial culture. Add the synthesized QSI in a serial dilution gradient (e.g., 100 µM down to 0.1 µM). Include a vehicle control (DMSO) and a blank (media only).

  • Incubation & Reading: Incubate the plate at 30°C. Using a multimode microplate reader, simultaneously measure luminescence (relative light units, RLU) and optical density (OD₆₀₀) every 30 minutes for 12 hours.

  • Self-Validation (Data Normalization): To prove the compound is a true QSI and not merely a toxic antibiotic, divide the Luminescence (RLU) by the OD₆₀₀ for each well. Validation Checkpoint: A valid QSI will show a dose-dependent drop in normalized RLU/OD₆₀₀, while the raw OD₆₀₀ growth curve remains statistically identical to the DMSO vehicle control.

Workflow Syn Chemical Synthesis (EDC/DMAP Amidation) Pur Crystallization & NMR Validation Syn->Pur Assay Co-incubation Assay (Black 96-well plate) Pur->Assay Cult V. harveyi BB120 Cultivation Cult->Assay Read Simultaneous OD600 & Luminescence Read Assay->Read Data IC50 Calculation (Normalized Data) Read->Data

Fig 2: Self-validating experimental workflow for synthesizing and screening QSI efficacy.

Conclusion

3-phenyl-N-(2-phenylethyl)propanamide represents a highly specialized, narrow-spectrum tool for quorum sensing inhibition. By successfully mimicking the steric bulk of native autoinducers while failing to trigger the LuxN phosphatase conformational shift, it effectively silences Vibrio harveyi virulence without impacting bacterial viability. Its synthetic accessibility and targeted nature make it a prime candidate for further structural optimization in the pursuit of next-generation, resistance-proof antimicrobial therapies.

References

  • Meschwitz, S. M., Teasdale, M. E., Mozzer, A., Martin, N., Liu, J., Forschner-Dancause, S., & Rowley, D. C. (2019). "Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide." Marine Drugs, 17(7), 390. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 803525, 3-phenyl-N-(2-phenylethyl)propanamide." PubChem. URL:[Link]

An In-Depth Technical Guide to 3-phenyl-N-(2-phenylethyl)propanamide (CAS 10264-31-0)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-phenyl-N-(2-phenylethyl)propanamide, a chemical compound with the CAS number 10264-31-0. The information is structured to offer valuable insights for professionals in research and development.

Compound Identification and Chemical Properties

3-phenyl-N-(2-phenylethyl)propanamide is a secondary amide. Its chemical identity and key physical and chemical properties, primarily sourced from the PubChem database, are summarized below[1].

Table 1: Chemical and Physical Properties of 3-phenyl-N-(2-phenylethyl)propanamide

PropertyValueSource
IUPAC Name 3-phenyl-N-(2-phenylethyl)propanamidePubChem[1]
CAS Number 10264-31-0PubChem[1]
Molecular Formula C17H19NOPubChem[1]
Molecular Weight 253.34 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C=C1)CCC(=O)NCCC2=CC=CC=C2PubChem[1]
InChI Key HIUONFHURKCCKW-UHFFFAOYSA-NPubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 6PubChem[1]
Exact Mass 253.146664230PubChem[1]
Complexity 252PubChem[1]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Benzene Ring 1 C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Propyl Chain C7 [pos="-1.87,-1!", label="C"]; C8 [pos="-2.87,-0.5!", label="C"];

// Amide Group C9 [pos="-3.87,-1!", label="C"]; O1 [pos="-3.87,-2!", label="O"]; N1 [pos="-4.87,-0.5!", label="N"];

// Ethyl Chain C10 [pos="-5.87,-1!", label="C"]; C11 [pos="-6.87,-0.5!", label="C"];

// Benzene Ring 2 C12 [pos="-7.87,-1!", label="C"]; C13 [pos="-8.74,-0.5!", label="C"]; C14 [pos="-8.74,0.5!", label="C"]; C15 [pos="-7.87,1!", label="C"]; C16 [pos="-6.99,0.5!", label="C"]; C17 [pos="-6.99,-0.5!", label="C"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- C7; C7 -- C8; C8 -- C9; C9 -- O1 [style=double]; C9 -- N1; N1 -- C10; C10 -- C11; C11 -- C17; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C12;

// Double bonds in benzene rings edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C12 -- C13; C14 -- C15; C16 -- C17; }

Caption: Chemical structure of 3-phenyl-N-(2-phenylethyl)propanamide.

Synthesis of 3-phenyl-N-(2-phenylethyl)propanamide

The synthesis of 3-phenyl-N-(2-phenylethyl)propanamide can be achieved through the formation of an amide bond between 3-phenylpropionic acid and phenethylamine. This is a standard amidation reaction.

Reaction Mechanism

The formation of an amide from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid. The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, so direct reaction with an amine requires high temperatures. To facilitate the reaction under milder conditions, a coupling agent is often used.

The general mechanism involves the following steps:

  • Activation of the Carboxylic Acid: The coupling agent reacts with the carboxylic acid to form a more reactive intermediate. This makes the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Amine: The nitrogen atom of the amine acts as a nucleophile and attacks the activated carbonyl carbon.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate.

  • Proton Transfer and Elimination: A series of proton transfers and the elimination of the leaving group (derived from the coupling agent and the hydroxyl group) leads to the formation of the stable amide bond.

Common coupling agents for this type of reaction include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with the amine.

Synthesis_Workflow Reactant1 3-Phenylpropionic Acid Reaction Amidation Reaction Reactant1->Reaction Reactant2 Phenethylamine Reactant2->Reaction Coupling Coupling Agent (e.g., DCC, EDC) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product 3-phenyl-N-(2-phenylethyl)propanamide Purification->Product

Caption: General workflow for the synthesis of 3-phenyl-N-(2-phenylethyl)propanamide.

Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of 3-phenyl-N-(2-phenylethyl)propanamide.

  • Preparation: In a round-bottom flask, dissolve 3-phenylpropionic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add the coupling agent (e.g., EDC, 1.1 equivalents) and, if necessary, an activator such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to the solution. Stir the mixture at room temperature for a designated period to allow for the activation of the carboxylic acid.

  • Amine Addition: Slowly add phenethylamine (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is typically washed with an acidic solution (e.g., dilute HCl) to remove unreacted amine and a basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure 3-phenyl-N-(2-phenylethyl)propanamide.

Safety and Handling

Hazard Identification

Based on the general properties of similar chemical structures, potential hazards may include:

  • Skin and Eye Irritation: Amides can cause irritation upon contact with the skin and eyes[2][3].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system[4].

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation[5][6].

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing becomes difficult, seek medical attention[4][7].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[6][7].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[7].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[6][7].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6][8].

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear[6].

Handling and Storage
  • Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling[2][4][9].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[4][5].

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles[4][7].

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure[4][7].

  • Respiratory Protection: If handling in a poorly ventilated area or if dust/vapors are generated, use a NIOSH-approved respirator[4].

Toxicological and Biological Information

There is currently a lack of publicly available data on the specific toxicological properties and biological activities of 3-phenyl-N-(2-phenylethyl)propanamide. While structurally related to some biologically active molecules, no direct evidence from peer-reviewed literature or databases indicates its specific pharmacological or toxicological profile. Researchers should handle this compound with the caution appropriate for a novel chemical entity.

Conclusion

This technical guide provides a summary of the available information on 3-phenyl-N-(2-phenylethyl)propanamide (CAS 10264-31-0). While detailed toxicological and safety data are not available, this document offers a foundation for its synthesis, handling, and further investigation in a research and development setting. It is imperative for researchers to conduct their own risk assessments and exercise due caution when working with this compound.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Li, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 795-802. [Link]

  • Mancuso, R., & D'Accolti, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1928-1935. [Link]

  • Le-Grognec, E., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2442-2445. [Link]

  • Chemistry Steps. (2025, October 4). Converting Amines to Amides. Retrieved from [Link]

  • Mast Group. (2022, September 15). Safety Data Sheet. Retrieved from [Link]

  • Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]

  • Alkali Metals. (n.d.). Material Safety Data Sheet: Sodium Amide. Retrieved from [Link]

  • ECP doo. (n.d.). Safety data sheet of 'C6 054 - AMIDE KDO'. Retrieved from [Link]

  • Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 803525, 3-phenyl-N-(2-phenylethyl)propanamide. Retrieved from [Link]

  • Amendt, B. A., & Rhead, W. J. (1990). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta, 1035(3), 342-349. [Link]

  • Nanba, H., et al. (2006). N-acetyl-3-amino-3-phenylpropionic Acid Using Microorganisms Having Enantiomer-Specific Amidohydrolyzing Activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 100-106. [Link]

  • AccelaChem. (n.d.). 3-phenyl-N-(2-phenylethyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
  • Wang, H. H., et al. (2020). Simultaneous Determination of l-Phenylalanine, Phenylethylamine, and Phenylacetic Acid Using Three-Color Whole-Cell Biosensors within a Microchannel Device. ACS Applied Bio Materials, 3(8), 5120-5125. [Link]

Sources

In Vitro Biological Evaluation of 3-Phenyl-N-(2-phenylethyl)propanamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Propanamide Analogs

The 3-phenyl-N-(2-phenylethyl)propanamide scaffold represents a promising starting point for the development of novel therapeutic agents. This chemical structure is present in a variety of biologically active molecules, including anticonvulsants and analgesics.[1][2][3][4][5] The strategic in vitro biological evaluation of analogs based on this core structure is paramount to identifying lead compounds with desired efficacy and safety profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro screening cascade for this class of compounds.

Our approach moves beyond a simple checklist of assays. Instead, we present a logical, tiered progression of experiments, starting with broad assessments of cytotoxicity and culminating in detailed investigations into target engagement and mechanism of action. Each step is designed to build upon the previous one, enabling informed " go/no-go " decisions and conserving resources by focusing on the most promising candidates.[6]

Part 1: Foundational Assessment - Cytotoxicity Profiling

Prior to investigating the specific therapeutic effects of novel 3-phenyl-N-(2-phenylethyl)propanamide analogs, it is crucial to establish their general toxicity profile. Cytotoxicity assays are fundamental to drug discovery, providing initial insights into a compound's potential to damage or kill cells.[7][8][9] This initial screen helps to identify compounds with an acceptable therapeutic window and flags those that are overtly toxic for early elimination.[9]

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different methods measure distinct cellular endpoints. A comprehensive approach utilizing multiple assays with different mechanisms provides a more complete picture of a compound's cytotoxic potential. We recommend a primary screen using a metabolic assay, followed by a confirmatory assay that measures membrane integrity.

Table 1: Overview of Recommended Cytotoxicity Assays

Assay TypePrincipleEndpoint MeasuredAdvantages
MTT/XTT Assay Colorimetric assay measuring the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[10]Metabolic activityHigh-throughput, cost-effective, and sensitive.[10][11]
LDH Release Assay Colorimetric assay that quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[7]Membrane integritySimple, reliable, and indicative of necrotic cell death.[7]
G6PD Release Assay A quantitative method to measure cytotoxicity by detecting the release of glucose-6-phosphate dehydrogenase (G6PD) from compromised cells.[7]Membrane integrityOffers another biomarker for cellular cytotoxicity, complementing LDH assays.[7]
Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the general procedure for conducting cytotoxicity assays. Specific details may vary depending on the chosen cell line and assay kit.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Data Analysis start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 prepare_compounds Prepare serial dilutions of analogs incubate1->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_reagent Add assay reagent (e.g., MTT, LDH substrate) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 read_plate Read absorbance/fluorescence incubate3->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for in vitro cytotoxicity testing.

Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed a relevant cell line (e.g., a neuronal cell line for suspected neuroactive compounds or a cancer cell line for oncology applications) into a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter logarithmic growth phase by incubating for 24 hours.

  • Compound Preparation: Prepare a stock solution of each 3-phenyl-N-(2-phenylethyl)propanamide analog in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the test compounds. Include vehicle-only controls (e.g., DMSO) and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the treated plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Part 2: Target Engagement - Confirming Molecular Interaction

Once a set of non-cytotoxic or selectively cytotoxic analogs has been identified, the next critical step is to determine if these compounds interact with their intended biological target in a cellular context.[12] Target engagement assays are essential for confirming the mechanism of action and for building a robust structure-activity relationship (SAR).[13][14] For 3-phenyl-N-(2-phenylethyl)propanamide analogs, which may target receptors or enzymes, a variety of target engagement assays can be employed.

Hypothesizing a Target: The Case of Opioid Receptors

Given the structural similarities of some 3-phenyl-N-(2-phenylethyl)propanamide analogs to known analgesics like fentanyl, a logical starting point for target identification is the opioid receptor family, particularly the mu-opioid receptor (MOR).[15][16][17] Therefore, the following sections will focus on assays to evaluate target engagement with MOR.

Table 2: Recommended Target Engagement Assays for Opioid Receptors

Assay TypePrincipleEndpoint MeasuredAdvantages
Receptor Binding Assay Competitive binding assay using a radiolabeled or fluorescently tagged ligand that specifically binds to the target receptor.Displacement of the labeled ligand by the test compound.Direct measure of binding affinity (Ki).
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.Increased melting temperature of the protein-ligand complex.Label-free and can be performed in intact cells and tissues.
Receptor Occupancy (RO) Assay Utilizes flow cytometry to quantify the binding of a therapeutic agent to its target on the cell surface.[18]Percentage of target receptors bound by the compound.Provides data on the extent and duration of target engagement in a cellular environment.[18]
Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes prepare_reagents Prepare radioligand and test compounds start->prepare_reagents incubate Incubate membranes with radioligand and varying concentrations of test compound prepare_membranes->incubate prepare_reagents->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive receptor binding assay.

Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay
  • Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the human mu-opioid receptor (e.g., HEK293-MOR).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a high-affinity radioligand for MOR (e.g., [³H]-DAMGO), and varying concentrations of the 3-phenyl-N-(2-phenylethyl)propanamide analogs.

  • Incubation: Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Part 3: Mechanism of Action - Elucidating Functional Effects

Demonstrating that a compound binds to a target is a significant step, but it does not reveal the functional consequence of that binding. Mechanism of action (MOA) studies are designed to investigate whether a compound acts as an agonist, antagonist, or allosteric modulator of its target.[19][20] These functional cell-based assays provide crucial insights into how a compound will behave in a biological system.[6][21]

Functional Assays for G-Protein Coupled Receptors (GPCRs)

Since the mu-opioid receptor is a G-protein coupled receptor (GPCR), several downstream signaling events can be measured to determine the functional activity of the propanamide analogs.

Table 3: Recommended Mechanism of Action Assays for MOR

Assay TypePrincipleEndpoint MeasuredFunctional Readout
cAMP Assay Measures the inhibition of adenylyl cyclase activity upon activation of the Gi-coupled MOR.Decrease in intracellular cyclic AMP (cAMP) levels.Agonism/Antagonism
β-Arrestin Recruitment Assay Measures the recruitment of β-arrestin to the activated MOR, a key step in receptor desensitization and signaling.Proximity-based signal (e.g., FRET, BRET) upon β-arrestin binding to the receptor.Biased agonism
Calcium Mobilization Assay Measures changes in intracellular calcium levels, which can be a downstream consequence of GPCR activation.Increase in intracellular calcium concentration.Agonism/Antagonism
Experimental Workflow: cAMP Assay

cAMP_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_lysis_detection Cell Lysis & Detection cluster_analysis Data Analysis start Start seed_cells Seed MOR-expressing cells start->seed_cells treat_compounds Treat with test compounds and a stimulator of adenylyl cyclase (e.g., forskolin) seed_cells->treat_compounds lyse_cells Lyse cells to release intracellular cAMP treat_compounds->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->detect_cAMP calculate_ec50 Calculate EC50 (for agonists) or IC50 (for antagonists) detect_cAMP->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for a cAMP-based functional assay.

Protocol: HTRF-Based cAMP Assay for MOR Agonism
  • Cell Preparation: Culture cells expressing the mu-opioid receptor in a suitable medium.

  • Cell Stimulation: Resuspend the cells in a stimulation buffer and add the 3-phenyl-N-(2-phenylethyl)propanamide analogs at various concentrations. For antagonist testing, pre-incubate the cells with the analogs before adding a known MOR agonist.

  • Adenylyl Cyclase Activation: Add forskolin to all wells (except the negative control) to stimulate the production of cAMP.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

  • Incubation: Incubate the plate in the dark at room temperature to allow the assay components to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot the concentration-response curves to determine the EC50 for agonists or the IC50 for antagonists.

Conclusion: A Roadmap to Lead Candidate Selection

This in-depth technical guide provides a strategic and scientifically rigorous framework for the in vitro biological evaluation of 3-phenyl-N-(2-phenylethyl)propanamide analogs. By following a tiered approach—from foundational cytotoxicity screening to specific target engagement and mechanism of action studies—researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and workflows presented herein serve as a practical resource for drug development professionals, enabling them to make data-driven decisions and accelerate the journey from compound synthesis to potential therapeutic application.

References

  • Biology Cell-Based Assays - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Functional Cell-Based Assays | Mechanism of Action, Proliferation - Accelevir. (n.d.). Retrieved from [Link]

  • Target Engagement Assays - DiscoverX. (n.d.). Retrieved from [Link]

  • Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.). Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8). Retrieved from [Link]

  • Wang Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC. Retrieved from [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assays | Life Science Applications. (n.d.). Retrieved from [Link]

  • Cell Based Assays - Pacific BioLabs. (n.d.). Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. (2025, September 12). Retrieved from [Link]

  • Determining target engagement in living systems. (n.d.). PMC. Retrieved from [Link]

  • Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays - CellCarta. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl] - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). PMC. Retrieved from [Link]

  • N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H. (n.d.). Retrieved from [Link]

  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. (2004, March 11). Retrieved from [Link]

  • Emerging Synthetic Fentanyl Analogs. (n.d.). PMC - NIH. Retrieved from [Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. (2026, January 8). ResearchGate. Retrieved from [Link]

  • Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. (2023, September 8). MDPI. Retrieved from [Link]

  • Anticonvulsant Activity of Some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides. (n.d.). PubMed. Retrieved from [Link]

  • 3-phenyl-N-(2-phenylethyl)propanamide | C17H19NO | CID 803525. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (2019, January 30). Brieflands. Retrieved from [Link]

  • Performance Assessment of Field-Portable Instruments and Assays for Fentanyl and Fentanyl- Related Compounds. (n.d.). Retrieved from [Link]

  • Fentanyl - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2025, August 7). MDPI. Retrieved from [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. (n.d.). PMC. Retrieved from [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019, April 4). Frontiers. Retrieved from [Link]

  • Comparison of Two Commercially Available Fentanyl Screening Immunoassays for Clinical Use. (2020, November 15). Retrieved from [Link]

  • This paper further supports the use of multiple analytical techniques to identify fentanyl analogs (among other chemicals), as is recommended by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (n.d.). Retrieved from [Link]

  • VARIABLE CODEBOOK Fentanyl and Fentanyl Analogues: Federal Trends and Trafficking Patterns FISCAL YEAR 2019. (n.d.). United States Sentencing Commission. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 3-Phenyl-N-(2-phenylethyl)propanamide (PEPPA) as a Chain-End-Mimic Initiator for Living Anionic Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Polyisocyanates are rigid, helical polymers that serve as excellent peptide mimics. However, synthesizing them with high molecular weights and low dispersities via living anionic polymerization is historically challenging due to side reactions like cyclotrimerization (backbiting) (1)[1].

Early generations of initiators, such as sodium benzanilide (NaBA), successfully suppressed cyclotrimerization but suffered from poor initiation efficiency (~20%)[1]. The aromatic nature of NaBA creates an amidate anion that is electronically more stable than the propagating aliphatic amidate chain end, leading to slow initiation relative to propagation[1].

To overcome this limitation, 3-phenyl-N-(2-phenylethyl)propanamide (also known as N-phenethyl-3-phenylpropanamide, or PEPPA ) was developed as a "propagation-inspired" aliphatic chain-end mimic (2)[2]. When deprotonated to form sodium N-phenethyl-3-phenylpropanamide (NaPEPPA), its steric and electronic profile perfectly matches the propagating chain end of poly(n-hexyl isocyanate) (PHIC)[2].

Causality Check: By matching the initiator's nucleophilicity directly to the propagating anion, the thermodynamic barrier between initiation and propagation is equalized. This results in initiation efficiencies approaching 100%, enabling the precise synthesis of predictable multiblock copolymers[2].

Chemical Properties of PEPPA

  • Chemical Name: 3-phenyl-N-(2-phenylethyl)propanamide (3)[3]

  • CAS Number: 10264-31-0[3]

  • Molecular Formula: C₁₇H₁₉NO[3]

  • Molecular Weight: 253.34 g/mol [3]

  • Role in Polymerization: Precursor to the aliphatic amidate initiator (NaPEPPA) or used in tandem with phosphazene bases for metal-free polymerization[2][4].

Experimental Protocols

Self-Validating System: The protocols below include analytical and visual checkpoints. Successful initiation is validated post-synthesis by Size Exclusion Chromatography (SEC) showing monomodal peaks with dispersity (Đ) < 1.15, confirming the absence of termination or slow initiation[2].

Protocol A: Preparation of NaPEPPA Initiator
  • Drying: Dry PEPPA powder under high vacuum (10⁻⁶ Torr) at 40 °C for 12 hours to remove trace moisture.

  • Dissolution: Dissolve the dried PEPPA in anhydrous tetrahydrofuran (THF) inside an argon-filled glovebox.

  • Deprotonation: Add a stoichiometric amount of sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) to the solution. Stir at room temperature for 24 hours.

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter to remove unreacted NaH and insoluble byproducts.

  • Validation: Titrate the active amidate concentration using a standard acidimetric method prior to use.

Protocol B: Living Anionic Homopolymerization of n-Hexyl Isocyanate (HIC)
  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and attach it to a high-vacuum line (10⁻⁶ Torr)[2].

  • Monomer Addition: Transfer anhydrous HIC (e.g., 5.0 mmol) into the flask using a vacuum manifold.

  • Temperature Control: Immerse the flask in a liquid nitrogen/methanol bath to precisely maintain −98 °C.

    • Causality: Temperatures above −78 °C provide enough thermal energy to overcome the activation barrier for cyclotrimerization, destroying the living chain ends[1].

  • Initiation: Inject the NaPEPPA solution (e.g., 0.05 mmol for a target Degree of Polymerization of 100) rapidly under vigorous stirring[2].

  • Propagation: Allow the reaction to proceed for 30 minutes. A noticeable increase in viscosity serves as a visual checkpoint for successful propagation.

  • Termination: Quench the living chain ends by injecting 1 mL of degassed acidic methanol (methanol containing 0.1 M HCl).

  • Purification: Precipitate the polymer by dropping the reaction mixture into a large excess of methanol. Filter, wash, and dry the resulting PHIC under vacuum at room temperature.

Protocol C: Metal-Free Polymerization using Phosphazene Bases

For biological applications where metal contamination (like Na⁺) is undesirable, PEPPA can be activated using highly basic, sterically hindered phosphazene bases (e.g., t-BuP₂) (4)[4].

  • Mix PEPPA and t-BuP₂ (1:1 molar ratio) in anhydrous THF at −98 °C[4].

  • Add HIC monomer to the activated amidate solution[4].

  • Quench with methanol after complete monomer conversion. Note: This method yields slightly higher dispersities (Đ = 1.37–1.64) but provides completely metal-free polyisocyanates[4].

Data Presentation

Table 1: Quantitative Comparison of Amidate Initiators for HIC Polymerization

Initiator SystemInitiator TypeInitiation EfficiencyDispersity (Đ)Metal-Free?
NaBA Aromatic~20%1.05 - 1.15No
NaPEPPA Aliphatic (Chain-End Mimic)~100%1.06 - 1.11No
PEPPA + t-BuP₂ Aliphatic + PhosphazeneHigh1.37 - 1.64Yes

Visualizations

Mechanism PEPPA PEPPA (Aliphatic Amide) NaPEPPA Activated Amidate (Chain-End Mimic) PEPPA->NaPEPPA Deprotonation Base Base (NaH or t-BuP2) Base->NaPEPPA Polymer Polyisocyanate (Rigid Helix) NaPEPPA->Polymer Initiation (~100%) HIC HIC Monomer (n-Hexyl Isocyanate) HIC->Polymer Propagation

Mechanistic pathway of PEPPA activation and living anionic polymerization.

Workflow Prep 1. Initiator Prep (Glovebox) Cool 2. Temp Control (-98 °C Bath) Prep->Cool Poly 3. Polymerization (Add Monomer) Cool->Poly Quench 4. Termination (Acidic MeOH) Poly->Quench Purify 5. Purification (Precipitation) Quench->Purify

Step-by-step experimental workflow for the living anionic polymerization of HIC.

References

  • Propagation-Inspired Initiation of an Aliphatic Sodium Amidate for the Living Anionic Homo- and Copolymerization of Isocyanates Source: Macromolecules URL
  • Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry Source: Macromolecules URL
  • Metal-free anionic polymerization of n-hexyl isocyanate catalyzed by phosphazene bases Source: RSC Advances URL
  • 3-phenyl-N-(2-phenylethyl)

Sources

preparation of sodium 3-phenyl-N-(2-phenylethyl)propanamide for polyisocyanate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of sodium 3-phenyl-N-(2-phenylethyl)propanamide and its application as an initiator for the anionic polymerization of isocyanates. This document provides detailed protocols, mechanistic insights, and safety guidelines for researchers in polymer chemistry and materials science.

Introduction

Polyisocyanates are a significant class of polymers known for their rigid rod-like helical structures, which impart unique properties such as liquid crystallinity, high thermal stability, and chiroptical activity.[1] The synthesis of well-defined polyisocyanates with controlled molecular weights and narrow polydispersities is crucial for their application in advanced materials. Anionic polymerization is a powerful technique for achieving this control, provided a suitable initiator is employed.[2]

This application note details the preparation of a novel anionic initiator, sodium 3-phenyl-N-(2-phenylethyl)propanamide, and its subsequent use in the controlled polymerization of isocyanates. The synthesis is presented in two main parts: the formation of the N-substituted amide precursor, 3-phenyl-N-(2-phenylethyl)propanamide, followed by its deprotonation to yield the active sodium amide initiator. The resulting initiator is then used to polymerize a model isocyanate monomer.

The protocols described herein are designed to be self-validating, with explanations for key experimental choices and characterization steps to ensure the synthesis of the target compounds and the final polymer.

Part I: Synthesis of 3-phenyl-N-(2-phenylethyl)propanamide

The first part of this protocol outlines the synthesis of the amide precursor via the coupling of 3-phenylpropionic acid and phenethylamine. This is a standard amidation reaction.

Principle and Mechanism

Amide bond formation is a cornerstone of organic synthesis. In this procedure, 3-phenylpropionic acid is first converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). The resulting 3-phenylpropanoyl chloride is then reacted with phenethylamine in the presence of a base (triethylamine) to neutralize the HCl byproduct, affording the desired N-substituted amide.

reactant1 3-Phenylpropionic Acid intermediate 3-Phenylpropanoyl Chloride reactant1->intermediate Step 1 reactant2 Thionyl Chloride (SOCl₂) reactant2->intermediate product 3-phenyl-N-(2-phenylethyl)propanamide intermediate->product Step 2 reactant3 Phenethylamine reactant3->product base Triethylamine (Et₃N) base->product

Caption: Synthesis of the amide precursor.

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Phenylpropionic acid≥99%Sigma-Aldrich
Phenethylamine≥99%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)1 M aqueousFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueousFisher Scientific
BrineSaturated aqueousFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeSigma-Aldrich
Round-bottom flasksVarious sizesVWR
Reflux condenserVWR
Magnetic stirrer and stir barsVWR
Separatory funnelVWR
Rotary evaporatorHeidolph
Experimental Protocol
  • Acid Chloride Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenylpropionic acid (15.0 g, 0.1 mol).

    • Under a fume hood, slowly add thionyl chloride (11.0 mL, 0.15 mol) to the flask at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-phenylpropanoyl chloride is used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in 100 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.

    • Cool the flask in an ice bath to 0 °C.

    • In a separate beaker, dissolve phenethylamine (12.1 g, 0.1 mol) and triethylamine (15.3 mL, 0.11 mol) in 50 mL of anhydrous DCM.

    • Add the phenethylamine/triethylamine solution dropwise to the cooled acid chloride solution over 30 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product is obtained as a solid. Recrystallize from ethanol/water to yield pure 3-phenyl-N-(2-phenylethyl)propanamide as a white solid.

Characterization
  • Yield: Typically 85-95%.

  • Melting Point: 93-95 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.15 (m, 10H, Ar-H), 5.50 (br s, 1H, N-H), 3.50 (q, J=6.8 Hz, 2H, N-CH₂), 2.95 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.75 (t, J=7.0 Hz, 2H, Ar-CH₂), 2.45 (t, J=7.6 Hz, 2H, CO-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.0, 141.0, 139.0, 128.8, 128.6, 128.5, 128.4, 126.5, 126.2, 40.8, 38.5, 35.8, 31.8.

Part II: Preparation of Sodium 3-phenyl-N-(2-phenylethyl)propanamide

This part details the deprotonation of the amide to form the active anionic initiator. This reaction is highly sensitive to moisture and air and must be performed under an inert atmosphere.

Principle and Mechanism

Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the amide's N-H proton (pKa ≈ 17).[3] The reaction is irreversible as the byproduct, hydrogen gas (H₂), escapes the reaction system, driving the equilibrium to the product side. The resulting sodium amide salt is a potent initiator for anionic polymerization.

amide 3-phenyl-N-(2-phenylethyl)propanamide product Sodium 3-phenyl-N-(2-phenylethyl)propanamide amide->product base Sodium Hydride (NaH) base->product byproduct H₂ (gas) product->byproduct

Caption: Deprotonation of the amide with NaH.

Materials and Equipment
Reagent/MaterialGradeSupplier
3-phenyl-N-(2-phenylethyl)propanamideAs synthesized in Part I-
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Hexane, anhydrous≥99%Sigma-Aldrich
Argon or Nitrogen gas, high purityAirgas
Schlenk line and glasswareVWR
Syringes and needlesVWR
Magnetic stirrer and stir barsVWR
Experimental Protocol

Note: All glassware must be oven-dried and cooled under an inert atmosphere before use. All manipulations should be performed using Schlenk techniques.

  • Preparation of NaH:

    • In a Schlenk flask under an argon atmosphere, weigh sodium hydride (0.44 g of 60% dispersion, 0.011 mol).

    • Wash the NaH dispersion three times with 10 mL of anhydrous hexane to remove the mineral oil.[4] Carefully remove the hexane supernatant via cannula after each wash.

    • Dry the remaining NaH powder under a high vacuum for 1 hour.

  • Deprotonation Reaction:

    • Add 50 mL of anhydrous THF to the flask containing the washed NaH.

    • In a separate Schlenk flask, dissolve 3-phenyl-N-(2-phenylethyl)propanamide (2.53 g, 0.01 mol) in 50 mL of anhydrous THF.

    • Slowly add the amide solution to the NaH suspension at room temperature via cannula with vigorous stirring.

    • Hydrogen gas evolution will be observed. The reaction mixture should be stirred at room temperature for 2 hours, or until gas evolution ceases.

    • The resulting solution of sodium 3-phenyl-N-(2-phenylethyl)propanamide is a pale yellow, slightly turbid solution and is used directly in the next step. The concentration is approximately 0.1 M.

Part III: Anionic Polymerization of n-Hexyl Isocyanate

The prepared sodium amide solution is used to initiate the anionic polymerization of n-hexyl isocyanate, a common monomer for producing polyisocyanates.

Principle and Mechanism

The polymerization is initiated by the nucleophilic attack of the amide anion on the electrophilic carbonyl carbon of the isocyanate monomer. This forms a new amide anion, which then propagates by attacking subsequent monomer units. This process continues until the monomer is consumed or the reaction is quenched. This living polymerization can produce polymers with a narrow molecular weight distribution.[2]

initiator Sodium Amide Initiator (R-N⁻Na⁺) initiation_product Initiated Chain initiator->initiation_product Initiation monomer1 Isocyanate Monomer (R'-N=C=O) monomer1->initiation_product propagation_product Propagating Polymer Chain initiation_product->propagation_product Propagation monomer2 n Isocyanate Monomers monomer2->propagation_product final_polymer Final Polyisocyanate propagation_product->final_polymer Termination quenching_agent Quenching Agent (e.g., MeOH) quenching_agent->final_polymer

Caption: Anionic polymerization workflow.

Materials and Equipment
Reagent/MaterialGradeSupplier
n-Hexyl isocyanate98%TCI America
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Initiator solution from Part II~0.1 M in THF-
Argon or Nitrogen gas, high purityAirgas
Schlenk line and glasswareVWR
Syringes and needlesVWR
Low-temperature bathVWR
Experimental Protocol

Note: n-Hexyl isocyanate must be distilled from CaH₂ under reduced pressure and stored under an inert atmosphere before use.

  • Polymerization Setup:

    • In a Schlenk flask under an argon atmosphere, add 50 mL of anhydrous THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add n-hexyl isocyanate (e.g., 2.54 g, 0.02 mol for a target degree of polymerization of 200, assuming 0.1 mmol initiator) via syringe.

  • Initiation and Polymerization:

    • Rapidly add a calculated amount of the initiator solution from Part II (e.g., 1.0 mL of the ~0.1 M solution for 0.1 mmol of initiator) to the cold monomer solution with vigorous stirring.

    • The reaction is typically very fast. The solution may become viscous.

    • Allow the polymerization to proceed at -78 °C for 1 hour.

  • Termination and Isolation:

    • Quench the polymerization by adding 5 mL of anhydrous methanol.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume (500 mL) of vigorously stirred methanol.

    • Collect the white, fibrous polymer by filtration, wash with additional methanol, and dry under a high vacuum at 40 °C overnight.

Characterization of Poly(n-hexyl isocyanate)
ParameterMethodExpected Result
Molecular Weight (Mn)GPCControlled by the monomer-to-initiator ratio.
Polydispersity Index (PDI)GPC< 1.2, indicating a controlled polymerization.
Structure ConfirmationNMRBroad signals characteristic of the polymer backbone.
Thermal StabilityTGADecomposition temperature typically > 200 °C.
Troubleshooting
ProblemPossible CauseSolution
Part I: Low yield of amideIncomplete reaction; moisture contamination.Ensure excess thionyl chloride is used and removed completely. Use anhydrous solvents and reagents.
Part II: Incomplete deprotonationInactive NaH; moisture in the system.Use fresh NaH and ensure it is properly washed. Thoroughly dry all glassware and solvents.
Part III: No polymerization or low yieldInactive initiator; impurities in monomer/solvent.Ensure initiator was successfully formed. Purify monomer and solvents meticulously.
Part III: Broad PDI (>1.5)Slow initiation; side reactions; temperature fluctuations.Ensure rapid addition of initiator to the cold monomer solution. Maintain a constant low temperature.
Safety Precautions
  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5][6][7][8]

  • Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[4][5][6] Handle as a mineral oil dispersion and wash with a hydrocarbon solvent under an inert atmosphere.[4] Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[4][6]

  • Isocyanates: Toxic by inhalation and are potent respiratory sensitizers.[9][10] All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous Solvents: Can be flammable and may form peroxides (especially THF). Use from a freshly opened bottle or a solvent purification system.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5]

References
  • ResearchGate. The Reaction of Amides with Isocyanates. II. N-Substituted Amides. Available from: [Link]

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  • Organic Letters. Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. (2011). Available from: [Link]

  • Marcel Dekker, Inc. Versatile Organometallic Initiators for the Living Polymerization of Isocyanates. (1994).
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  • LibreTexts Chemistry. 21.7: Chemistry of Amides. (2022). Available from: [Link]

  • Taylor & Francis Online. Polymerization of Isocyanate at Room Temperature, Lanthanoid Alkoxide as Novel Initiator. (2006). Available from: [Link]

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  • MDPI. Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. (2023). Available from: [Link]

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3-phenyl-N-(2-phenylethyl)propanamide quorum sensing inhibitor assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Quorum Sensing Inhibitory Activity of 3-phenyl-N-(2-phenylethyl)propanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation, making it a promising target for novel antimicrobial strategies. This document provides a detailed guide for evaluating the efficacy of 3-phenyl-N-(2-phenylethyl)propanamide as a quorum sensing inhibitor. It outlines comprehensive protocols for three key phenotypic assays: violacein inhibition in Chromobacterium violaceum, and pyocyanin and biofilm inhibition in Pseudomonas aeruginosa. This guide is designed to provide researchers with the necessary tools to accurately assess the anti-QS potential of this and similar compounds.

Introduction to Quorum Sensing Inhibition

Bacteria utilize quorum sensing to coordinate gene expression in response to population density. This process relies on the production, release, and detection of small signaling molecules called autoinducers[1]. In many pathogenic bacteria, QS controls the expression of virulence factors, including toxins, proteases, and biofilm formation, which are crucial for establishing infections[2]. The rise of antibiotic resistance has spurred interest in anti-virulence therapies that disarm pathogens rather than kill them, thereby potentially reducing the selective pressure for resistance development[1][3].

The Las and Rhl quorum-sensing systems in the opportunistic human pathogen Pseudomonas aeruginosa are well-characterized and control the production of virulence factors like pyocyanin and the formation of biofilms[4][5][6]. Similarly, the production of the purple pigment violacein in Chromobacterium violaceum is regulated by a well-understood QS circuit, making it a convenient model for screening QS inhibitors[1][7][8][9].

3-phenyl-N-(2-phenylethyl)propanamide is a compound of interest for its potential to interfere with these QS systems. This guide provides detailed protocols to test its inhibitory effects on key QS-regulated phenotypes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted QS pathway in P. aeruginosa and the general workflow for assessing the inhibitory activity of 3-phenyl-N-(2-phenylethyl)propanamide.

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI (Synthase) AHL_3OC12 3-oxo-C12-HSL (Autoinducer) LasI->AHL_3OC12 Synthesizes LasR LasR (Receptor) Virulence_Las Virulence Gene Expression (e.g., elastase) LasR->Virulence_Las Activates RhlR RhlR (Receptor) LasR->RhlR Activates AHL_3OC12->LasR Binds to RhlI RhlI (Synthase) AHL_C4 C4-HSL (Autoinducer) RhlI->AHL_C4 Synthesizes Virulence_Rhl Virulence Gene Expression (e.g., pyocyanin, rhamnolipids) RhlR->Virulence_Rhl Activates AHL_C4->RhlR Binds to Inhibitor 3-phenyl-N- (2-phenylethyl)propanamide Inhibitor->LasR Potential Target Inhibitor->RhlR Potential Target

Caption: Simplified diagram of the Las and Rhl quorum sensing systems in P. aeruginosa and potential points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis A Prepare stock solution of 3-phenyl-N-(2-phenylethyl)propanamide C Violacein Inhibition Assay (C. violaceum) A->C D Pyocyanin Inhibition Assay (P. aeruginosa) A->D E Biofilm Inhibition Assay (P. aeruginosa) A->E B Prepare bacterial cultures (C. violaceum, P. aeruginosa) B->C B->D B->E H Assess impact on bacterial growth (MIC determination) B->H F Quantify violacein, pyocyanin, and biofilm formation C->F D->F E->F G Determine IC50 values F->G

Caption: General experimental workflow for evaluating the quorum sensing inhibitory properties of the test compound.

Materials and Reagents

  • Compound: 3-phenyl-N-(2-phenylethyl)propanamide

  • Bacterial Strains:

    • Chromobacterium violaceum (e.g., ATCC 12472)

    • Pseudomonas aeruginosa (e.g., PAO1 or PA14)

  • Growth Media:

    • Luria-Bertani (LB) broth and agar

  • Reagents:

    • Dimethyl sulfoxide (DMSO)

    • Chloroform

    • 0.2 M Hydrochloric acid (HCl)

    • 0.1% (w/v) Crystal Violet solution

    • 30% (v/v) Acetic acid in water

  • Equipment:

    • Shaking incubator

    • Spectrophotometer or microplate reader

    • 96-well microtiter plates (flat-bottom, polystyrene)

    • Centrifuge

Experimental Protocols

Preliminary Steps: Compound Preparation and Minimum Inhibitory Concentration (MIC) Assay

Rationale: It is crucial to determine the MIC of the compound to ensure that any observed reduction in virulence factors is due to QS inhibition and not a general bactericidal or bacteriostatic effect. The anti-QS assays should be performed at sub-MIC concentrations.

Protocol:

  • Compound Stock Preparation: Prepare a 10 mg/mL stock solution of 3-phenyl-N-(2-phenylethyl)propanamide in DMSO.

  • Bacterial Inoculum: Grow an overnight culture of the bacterial strain (C. violaceum or P. aeruginosa) in LB broth at the appropriate temperature (30°C for C. violaceum, 37°C for P. aeruginosa) with shaking. Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in LB broth. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the diluted bacterial culture to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (LB broth only).

  • Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 1: Violacein Inhibition Assay

Rationale: Violacein production in C. violaceum is a visually quantifiable phenotype directly regulated by the CviI/R quorum-sensing system. Inhibition of the purple pigment formation is a strong indicator of QS disruption[1][7][8].

Step-by-Step Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking. Dilute the culture to an OD₆₀₀ of 0.1 in fresh LB broth.

  • Prepare Compound Dilutions: In a 96-well plate, prepare serial dilutions of 3-phenyl-N-(2-phenylethyl)propanamide at sub-MIC concentrations.

  • Inoculation: Add the diluted C. violaceum culture to each well.

  • Incubation: Incubate the plate at 30°C for 24 hours without shaking.

  • Qualitative Assessment: Visually inspect the wells for a reduction in the purple coloration compared to the control wells (bacteria without the compound).

  • Quantitative Assessment:

    • Centrifuge the microtiter plate to pellet the bacterial cells.

    • Discard the supernatant and add 150 µL of DMSO to each well to solubilize the violacein.

    • Resuspend the pellet by pipetting and measure the absorbance at 585 nm (A₅₈₅) using a microplate reader[7].

Protocol 2: Pyocyanin Inhibition Assay

Rationale: Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, with its production being tightly regulated by the QS system[10][11]. A reduction in pyocyanin production indicates interference with the P. aeruginosa QS network.

Step-by-Step Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

  • Inoculation and Incubation: In culture tubes, add sub-MIC concentrations of 3-phenyl-N-(2-phenylethyl)propanamide to 5 mL of LB broth. Inoculate with the overnight culture to a starting OD₆₀₀ of 0.05. Incubate at 37°C for 18-24 hours with shaking.

  • Pyocyanin Extraction:

    • Centrifuge 3 mL of the culture supernatant.

    • Transfer the supernatant to a new tube and add 1.5 mL of chloroform. Vortex to mix.

    • Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

    • Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to mix. The pyocyanin will move to the upper pink aqueous layer.

  • Quantification: Measure the absorbance of the pink HCl layer at 520 nm (A₅₂₀). The concentration of pyocyanin (µg/mL) can be calculated by multiplying the A₅₂₀ by 17.072[12].

Protocol 3: Biofilm Inhibition Assay

Rationale: Biofilm formation is a critical virulence trait in P. aeruginosa that is regulated by quorum sensing. The crystal violet assay is a standard method for quantifying the effect of a compound on biofilm biomass[13][14][15][16][17].

Step-by-Step Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of P. aeruginosa and dilute it to an OD₆₀₀ of 0.05 in fresh LB broth.

  • Incubation: In a 96-well polystyrene plate, add the diluted bacterial culture to wells containing sub-MIC concentrations of 3-phenyl-N-(2-phenylethyl)propanamide. Incubate the plate at 37°C for 24 hours under static conditions.

  • Washing: Gently discard the planktonic cells and wash the wells twice with sterile distilled water to remove non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[13][17].

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet[15][17].

  • Quantification: Measure the absorbance at 595 nm (A₅₉₅) using a microplate reader.

Data Presentation and Interpretation

The results of the quantitative assays can be presented as the percentage of inhibition relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value should be calculated for each assay to determine the potency of the compound.

Table 1: Example Data for Quorum Sensing Inhibition by 3-phenyl-N-(2-phenylethyl)propanamide

AssayTest OrganismEndpoint MeasurementIC₅₀ (µg/mL)
Violacein InhibitionC. violaceumAbsorbance at 585 nm[Example Value]
Pyocyanin InhibitionP. aeruginosaAbsorbance at 520 nm[Example Value]
Biofilm InhibitionP. aeruginosaAbsorbance at 595 nm[Example Value]

Note: The results should always be correlated with the MIC data to confirm that the inhibitory effects are not due to growth inhibition.

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the quorum sensing inhibitory potential of 3-phenyl-N-(2-phenylethyl)propanamide. By systematically evaluating its effects on key QS-regulated phenotypes in both a model reporter strain and a clinically relevant pathogen, researchers can gain valuable insights into its mechanism of action and its potential as a novel anti-virulence agent.

References

  • Frontiers in Immunology. (2021). Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of Pyocyanin From Clinical Bacterial Isolates. Retrieved from [Link]

  • MyJoVE Corp. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Retrieved from [Link]

  • Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved from [Link]

  • BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Retrieved from [Link]

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  • PubMed. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Retrieved from [Link]

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  • PubMed. (n.d.). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Retrieved from [Link]

  • PubMed. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Retrieved from [Link]

  • Marine Drugs. (2019). Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide. Retrieved from [Link]

  • University of Strathclyde. (2025). Quantification of Pseudomonas aeruginosa biofilms using electrochemical methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-quorum sensing assay (plate assay-insert) and quantification of.... Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]. Retrieved from [Link]

  • ACS Publications. (2020). Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values. Retrieved from [Link]

  • PubMed. (2019). Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl- N-(2'-Phenylethyl)-Butyramide. Retrieved from [Link]

  • MDPI. (2016). Flavones as Quorum Sensing Inhibitors Identified by a Newly Optimized Screening Platform Using Chromobacterium violaceum as Reporter Bacteria. Retrieved from [Link]

  • PubMed Central. (2024). Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa. Retrieved from [Link]

  • PubMed Central. (n.d.). Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa. Retrieved from [Link]

  • MDPI. (2026). Virtual Screening Targeting LasR and Elastase of Pseudomonas aeruginosa Followed by In Vitro Antibacterial Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 3-phenyl-N-(2-phenylethyl)propanamide. Retrieved from [Link]

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Catalytic Activation of 3-Phenyl-N-(2-phenylethyl)propanamide with Phosphazene Bases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective activation of otherwise inert C-H bonds and the strategic manipulation of amide functionalities are paramount for the efficient construction of complex molecular architectures. This guide provides a detailed exploration of the catalytic activation of 3-phenyl-N-(2-phenylethyl)propanamide, a versatile substrate, utilizing the exceptional basicity of phosphazene bases. These non-ionic, yet exceedingly strong, organobases offer unique advantages in promoting reactions that are often challenging with conventional bases.

This document will navigate through the synthesis of the core substrate and subsequently detail two distinct and powerful applications of its activation with phosphazene bases: a classic intramolecular cyclization for the synthesis of dihydroisoquinoline scaffolds and a C-H activation strategy for intermolecular α-alkylation. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers to adapt and innovate.

Foundational Principles: The Power of Phosphazene Bases

Phosphazene bases are a class of charge-neutral, non-nucleophilic organobases that exhibit extraordinarily high Brønsted basicity.[1][2] Their remarkable strength stems from the extensive delocalization of the positive charge in their protonated forms, a feature that is enhanced with increasing oligomerization of the phosphazene unit (P1, P2, P4, etc.).[2] This potent basicity, coupled with their excellent solubility in a wide range of organic solvents, makes them ideal catalysts for generating highly reactive anionic intermediates from weakly acidic precursors, such as the α-protons of amides, without the complications of side reactions often encountered with ionic or more nucleophilic bases.[3]

Synthesis of the Starting Material: 3-Phenyl-N-(2-phenylethyl)propanamide

A reliable and high-yielding synthesis of the starting material is the cornerstone of any successful synthetic endeavor. The target amide can be readily prepared through the condensation of 3-phenylpropionic acid and 2-phenylethylamine.

Protocol 1: Synthesis of 3-Phenyl-N-(2-phenylethyl)propanamide

This protocol is based on the straightforward amidation of a carboxylic acid.

Materials:

  • 3-Phenylpropionic acid

  • 2-Phenylethylamine

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation (Method A): In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling (Method A): Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve 2-phenylethylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Direct Amide Coupling (Method B): In a round-bottom flask, dissolve 3-phenylpropionic acid (1.0 eq), 2-phenylethylamine (1.1 eq), and a coupling agent such as EDC (1.2 eq) in anhydrous DCM. Add a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction mixture with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it successively with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-phenyl-N-(2-phenylethyl)propanamide as a white solid. A reported synthesis indicates the potential for quantitative yield.[4][5]

Characterization Data:

  • Molecular Formula: C₁₇H₁₉NO[4]

  • Molecular Weight: 253.34 g/mol [4]

  • Appearance: White solid (expected)

Application I: Intramolecular Cyclization via Bischler-Napieralski Reaction

The 3-phenyl-N-(2-phenylethyl)propanamide substrate is a classic precursor for the Bischler-Napieralski reaction, a powerful method for the synthesis of 3,4-dihydroisoquinolines.[6][7] This intramolecular electrophilic aromatic substitution typically requires a dehydrating agent to activate the amide carbonyl, forming a highly electrophilic nitrilium ion intermediate that undergoes cyclization.[6][7] While strong acids like POCl₃ are traditionally used, a phosphazene base can be employed to facilitate this transformation under non-acidic conditions, potentially in combination with a milder activating agent.

Scientific Rationale

The role of the phosphazene base in this context is to deprotonate the amide nitrogen, which can then react with an activating agent (e.g., triflic anhydride) to form a highly reactive intermediate, an N-acyliminium ion, which is a potent electrophile for the subsequent intramolecular cyclization. This approach avoids the harsh, often corrosive, conditions of traditional Bischler-Napieralski reactions.

Diagram 1: Proposed Mechanism for Phosphazene-Mediated Bischler-Napieralski Reaction

Bischler_Napieralski Amide 3-Phenyl-N- (2-phenylethyl)propanamide Amide_Anion Amide Anion Amide->Amide_Anion + Phosphazene Base Phosphazene Phosphazene Base (e.g., P4-t-Bu) Acyliminium_Ion N-Acyliminium Ion (Electrophile) Amide_Anion->Acyliminium_Ion + Activating Agent Activating_Agent Activating Agent (e.g., Tf2O) Cyclization Intramolecular Electrophilic Aromatic Substitution Acyliminium_Ion->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Product Cyclization->Dihydroisoquinoline

Caption: Proposed mechanism for the phosphazene-mediated Bischler-Napieralski reaction.

Protocol 2: Phosphazene-Mediated Intramolecular Cyclization

Materials:

  • 3-Phenyl-N-(2-phenylethyl)propanamide

  • Phosphazene base (e.g., P4-t-Bu)

  • Triflic anhydride (Tf₂O) or a similar activating agent

  • Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-phenyl-N-(2-phenylethyl)propanamide (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add the phosphazene base (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to facilitate deprotonation.

  • Activation and Cyclization: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add triflic anhydride (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3,4-dihydroisoquinoline derivative.

Application II: Intermolecular α-Alkylation via C-H Activation

A more contemporary application of amide activation involves the deprotonation of the α-carbon to the carbonyl group, generating a nucleophilic enolate that can participate in intermolecular bond-forming reactions. The high basicity of phosphazene bases is particularly well-suited for this purpose, enabling the deprotonation of the relatively non-acidic α-protons of the amide.

Scientific Rationale

The phosphazene base selectively deprotonates the α-carbon of the amide, forming a highly reactive "naked" enolate anion.[3] This enolate can then react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the α-position. This strategy provides a direct route to α-functionalized amides, which are valuable building blocks in medicinal chemistry and materials science.

Diagram 2: Experimental Workflow for α-Alkylation

Alpha_Alkylation_Workflow Start Start Dissolve Dissolve Amide in Anhydrous Solvent Start->Dissolve Add_Base Add Phosphazene Base (e.g., P2-Et) Dissolve->Add_Base Deprotonation Stir for Deprotonation (Formation of Enolate) Add_Base->Deprotonation Cool Cool to Low Temperature (e.g., -78 °C) Deprotonation->Cool Add_Electrophile Add Alkyl Halide Cool->Add_Electrophile React Allow to React and Warm to Room Temperature Add_Electrophile->React Quench Quench with Saturated Aqueous NH4Cl React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Obtain α-Alkylated Amide Purify->End

Caption: Step-by-step workflow for the α-alkylation of the target amide.

Protocol 3: Phosphazene-Catalyzed Intermolecular α-Alkylation

Materials:

  • 3-Phenyl-N-(2-phenylethyl)propanamide

  • Phosphazene base (e.g., P2-Et or P4-t-Bu, choice depends on required basicity)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of 3-phenyl-N-(2-phenylethyl)propanamide (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C. Add the phosphazene base (1.2 eq) dropwise and stir the mixture at this temperature for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 eq) to the reaction mixture and continue stirring at -78 °C for 1 hour.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the α-alkylated amide.

Data Summary

Reaction Substrate Key Reagents Product Type Expected Yield
Synthesis 3-Phenylpropionic acid, 2-PhenylethylamineCoupling Agent (e.g., SOCl₂, EDC)AmideHigh to Quantitative
Cyclization 3-Phenyl-N-(2-phenylethyl)propanamidePhosphazene Base, Tf₂O3,4-DihydroisoquinolineModerate to Good
α-Alkylation 3-Phenyl-N-(2-phenylethyl)propanamidePhosphazene Base, Alkyl Halideα-Alkylated AmideModerate to Good

Concluding Remarks

The protocols detailed herein demonstrate the synthetic utility of phosphazene bases in the catalytic activation of 3-phenyl-N-(2-phenylethyl)propanamide. These powerful organocatalysts provide a versatile platform for both classical intramolecular cyclizations and modern C-H functionalization reactions. The mild conditions and high reactivity offered by phosphazene bases open new avenues for the efficient synthesis of complex molecules relevant to pharmaceutical and materials science research. Researchers are encouraged to explore the scope of these reactions with various substituted substrates and electrophiles to further expand their synthetic utility.

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Ishikawa, T. (Ed.). (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

  • Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(18), 12036–12040. [Link]

  • LookChem. 3-phenyl-N-(2-phenylethyl)propanamide. [Link]

  • Palomo, C., Oiarbide, M., & López, R. (2007). The Darzens reaction: a case study on the state of the art of organocatalysis. Chemical Society Reviews, 36(10), 1626-1635. [Link]

  • PubChem. 3-phenyl-N-(2-phenylethyl)propanamide. [Link]

  • AccelaChemBio. 3-phenyl-N-(2-phenylethyl)propanamide. [Link]

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Application Notes and Protocols for the Purification of 3-phenyl-N-(2-phenylethyl)propanamide via Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity and Crystallization

In the synthesis of pharmacologically relevant molecules such as 3-phenyl-N-(2-phenylethyl)propanamide, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact downstream applications, including biological assays and formulation studies. Crystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1][2] This method leverages the differences in solubility between the target compound and its impurities in a given solvent or solvent system.[3] By carefully controlling parameters such as temperature and solvent composition, it is possible to induce the selective crystallization of the desired product, leaving impurities behind in the solution, or "mother liquor."[4][5]

This application note provides a comprehensive guide to the crystallization of 3-phenyl-N-(2-phenylethyl)propanamide, a compound with a molecular structure that lends itself well to purification by this method. We will explore various crystallization techniques, from single-solvent and multi-solvent approaches to more advanced methods like vapor diffusion, providing detailed, step-by-step protocols and the scientific rationale behind each experimental choice.

Understanding the Crystallization Process

At its core, crystallization is a process of solid-liquid separation where a solute transfers from a liquid solution to a pure solid crystalline phase.[6] The driving force for this phase transition is supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility.[7] Supersaturation can be achieved through various means, most commonly by cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" in which the solute is less soluble.[6][7]

The formation of crystals from a supersaturated solution is a two-step process:

  • Nucleation: The initial formation of small, stable crystalline aggregates (nuclei). This can occur spontaneously (homogeneous nucleation) or be induced by the presence of surfaces or seed crystals (heterogeneous nucleation).[8]

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.[8]

The rate of cooling and the level of supersaturation are critical parameters that influence the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, more perfect crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[4][9] Conversely, rapid cooling can lead to the formation of smaller crystals and may trap impurities within the crystal lattice.[9][10]

Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[3][5] An ideal solvent for the recrystallization of 3-phenyl-N-(2-phenylethyl)propanamide should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature or below. [2][11] This differential solubility is the foundation of purification by cooling crystallization.

  • Inertness: The solvent should not react with the compound.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[12]

  • Boiling Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the compound separates as a liquid instead of a solid.[10][12]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

For amide compounds like 3-phenyl-N-(2-phenylethyl)propanamide, polar solvents are often a good starting point.[13] A systematic approach to solvent screening is recommended.

Solvent Screening Protocol
  • Place a small amount (10-20 mg) of the crude 3-phenyl-N-(2-phenylethyl)propanamide into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, toluene, water) dropwise at room temperature, vortexing after each addition, to assess solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature and then place it in an ice bath.

  • Observe for crystal formation. The ideal solvent will show poor solubility at low temperatures and complete dissolution upon heating.

The following table summarizes potential solvents for the crystallization of amides and their relevant properties.

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA common and effective solvent for many amides.[13]
Methanol65PolarSimilar to ethanol, but more volatile.
Ethyl Acetate77Moderately PolarOften a good choice for compounds with moderate polarity.[14]
Acetone56Polar AproticCan be a good solvent, but its low boiling point may be a limitation.[13]
Acetonitrile82Polar AproticKnown to give good results for amide crystallization.[13]
Toluene111NonpolarMay be useful in a multi-solvent system with a more polar solvent.
Water100Very PolarGenerally, amides have low solubility in water, making it a potential anti-solvent.

Crystallization Protocols for 3-phenyl-N-(2-phenylethyl)propanamide

Based on the principles of crystallization and solvent selection, the following detailed protocols are provided for the purification of 3-phenyl-N-(2-phenylethyl)propanamide.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward crystallization method and should be the first approach attempted if a suitable single solvent is identified.[11][15]

Methodology:

  • Dissolution: Place the crude 3-phenyl-N-(2-phenylethyl)propanamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol or acetonitrile) dropwise while heating and swirling the flask until the solid completely dissolves.[14][16] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[17]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14][16]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals.[9] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[15]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14][15]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[14][16]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Workflow for Single-Solvent Recrystallization:

G A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if necessary) A->B Insoluble Impurities Present C Slow Cooling to Room Temperature A->C No Insoluble Impurities B->C D Induce Further Crystallization (Ice Bath) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Multi-Solvent (Two-Solvent) Recrystallization

This technique is employed when no single solvent meets the ideal criteria. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[15][18]

Methodology:

  • Dissolution: Dissolve the crude 3-phenyl-N-(2-phenylethyl)propanamide in a minimum amount of the "good" solvent (e.g., ethyl acetate or dichloromethane) at or near its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane or heptane) dropwise with swirling until the solution becomes faintly cloudy (turbid).[19] This indicates that the point of saturation has been reached.

  • Clarification: Add a few drops of the "good" solvent back to the solution until the cloudiness just disappears.[15][19]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents in the same proportion as the final crystallization mixture for washing.[19]

Decision Tree for Solvent Selection:

Caption: Decision tree for selecting a crystallization method.

Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle and effective method for growing high-quality single crystals, particularly when only a small amount of material is available.[7][20] It is also useful for compounds that are difficult to crystallize by conventional cooling methods.

Methodology:

  • Preparation: Dissolve the 3-phenyl-N-(2-phenylethyl)propanamide in a small amount of a "good," less volatile solvent (e.g., toluene or ethyl acetate) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a jar with a lid). The larger container should contain a more volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane or pentane).[7][21]

  • Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.[7]

  • Incubation: Allow the setup to stand undisturbed for several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Solution(s)
No crystals form - Too much solvent was used. - The solution is not sufficiently supersaturated.[10]- Boil off some of the solvent to concentrate the solution.[9] - Scratch the inside of the flask with a glass rod to induce nucleation.[17] - Add a seed crystal of the pure compound.[17] - Cool the solution to a lower temperature.
"Oiling out" - The compound's melting point is below the boiling point of the solvent.[10] - The solution is cooling too rapidly.[17] - High concentration of impurities.- Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly.[10][17] - Consider a different solvent or solvent system with a lower boiling point.
Low recovery - The compound has significant solubility in the cold solvent. - Too much solvent was used.[14]- Cool the filtrate in an ice bath to maximize crystal formation.[14] - Use the minimum amount of hot solvent necessary for dissolution.[14]
Colored crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[14] - A second recrystallization may be necessary.[14]

Conclusion

The purification of synthesized 3-phenyl-N-(2-phenylethyl)propanamide by crystallization is a highly effective method for achieving the desired level of purity for research and development applications. By systematically screening for suitable solvents and carefully controlling the crystallization conditions, researchers can obtain high-quality crystalline material. The choice between single-solvent, multi-solvent, and vapor diffusion techniques will depend on the specific solubility characteristics of the compound and its impurities. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and professionals in the field of drug development.

References

  • Vertex AI Search. (n.d.). Recrystallization - Single Solvent.
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.
  • Jones, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Quora. (2024, May 6). What is the single solvents recrystallization process?.
  • chemeurope.com. (n.d.). Recrystallization.
  • Guide for crystallization. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • Tung, H. H., Paul, E. L., Midler, M., & McCauley, J. A. (2023). Crystallization of Organic Compounds: An Industrial Perspective (2nd ed.). John Wiley & Sons, Inc.
  • Lee, J. H., et al. (2021). Characterization of Phenethyl Cinnamamide Compounds from Hemp Seed and Determination of Their Melanogenesis Inhibitory Activity. ACS Omega, 6(47), 31756–31765. [Link]

  • Lee, J. H., et al. (2021). Characterization of Phenethyl Cinnamamide Compounds from Hemp Seed and Determination of Their Melanogenesis Inhibitory Activity. ACS Omega, 6(47), 31756-31765.
  • Exp 2 - Crystallization. (n.d.).
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography.
  • Recrystallization. (n.d.).
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • ECHEMI. (n.d.). Alternative method of recrystallization at room temperature (using 2 solvents).

Sources

Application Note: Metal-Free Anionic Polymerization of n-Hexyl Isocyanate via Phosphazene-Catalyzed Amide Activation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer chemists, materials scientists, and drug delivery researchers.

Executive Summary & Mechanistic Rationale

Polyisocyanates, specifically poly(n-hexyl isocyanate) (PHIC), are highly valued in materials science and biomedicine for their rigid-rod helical conformations and utility as peptide mimics . Traditionally, the living anionic polymerization of isocyanates relies on alkali metal-based initiators (e.g., sodium naphthalene or sodium diphenylamide) . However, residual metal cations can complicate the purification of biomedical-grade polymers and often trigger back-biting side reactions that lead to cyclic trimerization and unpredictable molecular weights .

To overcome these limitations, this application note details a robust, metal-free protocol. By utilizing 3-phenyl-N-(2-phenylethyl)propanamide (commonly referred to as N-phenethyl-3-phenylpropanamide, or PEPPA ) as an aliphatic amide initiator, and activating it with a highly specific phosphazene base, researchers can achieve unprecedented control over the molecular weight and dispersity of PHIC .

The Causality of Reagent Selection
  • Why PEPPA? PEPPA structurally mimics the aliphatic amide backbone of the resulting polyisocyanate. This ensures that the thermodynamic and kinetic parameters of the initiation step closely mirror those of the propagation step, preventing initiation bottlenecks.

  • Why -98 °C? Isocyanate polymerization possesses a low ceiling temperature. Operating at ultra-low temperatures thermodynamically suppresses the back-biting reaction (trimerization), which is the primary mode of chain termination .

Mechanism PEPPA Initiator: PEPPA 3-phenyl-N-(2-phenylethyl)propanamide Deprotonation Deprotonation (THF, -98 °C) PEPPA->Deprotonation Base Catalyst: t-BuP2 Phosphazene Base Base->Deprotonation IonPair Active Amidate Ion Pair [PEPPA]⁻ [t-BuP2H]⁺ Deprotonation->IonPair Metal-Free Activation Propagation Living Anionic Propagation IonPair->Propagation Monomer Monomer: HIC n-Hexyl Isocyanate Monomer->Propagation Polymer Metal-Free PHIC Controlled MW & Low Đ Propagation->Polymer Suppressed Back-biting

Figure 1. Metal-free initiation and propagation mechanism of HIC using PEPPA and t-BuP2.

Catalyst Selection: The Phosphazene Base Paradigm

The success of this metal-free system depends entirely on the delicate balance of basicity and steric bulk provided by the phosphazene catalyst . The catalyst must be basic enough to deprotonate PEPPA but sterically optimized to form a tight ion pair with the resulting amidate anion.

  • t-BuP1 (Insufficient): Lacks the basicity required to deprotonate the PEPPA initiator. No active centers are formed.

  • t-BuP2 (Optimal): Provides the exact basicity needed for quantitative deprotonation. Its moderate cationic size forms a tightly bound, stable ion pair with the propagating amidate center, enabling linear control of molecular weight against the monomer-to-initiator feed ratio .

  • t-BuP4 (Detrimental): While highly basic, its excessively large cation creates a "loose" ionic bond. This loose pairing leads to multiple-site propagating species with varying reactivities, causing unpredictable molecular weights and high dispersity [[1]]([Link]).

Quantitative Performance Data
Phosphazene CatalystRelative BasicityCationic BulkinessPolymer Yield (%)Molecular Weight ( Mn​ , kDa)Dispersity (Đ)Mechanistic Outcome
t-BuP1 LowSmall0%N/AN/AFailed PEPPA deprotonation
t-BuP2 MediumModerate96.9–98.7%44.1–1741.37–1.64Tight ion pair; controlled living propagation
t-BuP4 HighLarge>95%Unpredictable1.82–2.20Loose ion pair; multi-site propagation

Data summarized from Heo et al., Polymer Chemistry (2020).

Experimental Protocols & Self-Validating Workflows

Anionic polymerization of isocyanates is notoriously sensitive to protic impurities. The following protocol utilizes high-vacuum break-seal techniques to ensure absolute environmental control .

Workflow Prep 1. Purification Dry HIC over CaH₂ Vacuum 2. Ampoule Setup 10⁻⁶ Torr Vacuum Prep->Vacuum Initiation 3. Initiation PEPPA + t-BuP2 Vacuum->Initiation Poly 4. Polymerization -98 °C for 10-30 min Initiation->Poly Quench 5. Termination Acidic Methanol Poly->Quench Analysis 6. Validation SEC-LS & NMR Quench->Analysis

Figure 2. Step-by-step high-vacuum experimental workflow for metal-free PHIC synthesis.

Step 1: Rigorous Reagent Purification (Critical Path)

Causality: Trace water will instantly quench the highly nucleophilic amidate anion, terminating the reaction prematurely.

  • Stir n-hexyl isocyanate (HIC) over Calcium Hydride ( CaH2​ ) for 24 hours at room temperature.

  • Fractionally distill the HIC under reduced pressure.

  • Perform a second distillation immediately prior to use, transferring the monomer directly into a customized glass ampoule equipped with a break-seal.

  • Purify Tetrahydrofuran (THF) solvent via distillation over sodium/benzophenone ketyl until a persistent deep purple color is observed, indicating the absolute absence of moisture and oxygen.

Step 2: High-Vacuum Polymerization Setup
  • Attach the reaction flask, containing the PEPPA initiator and the t-BuP2 catalyst in separate break-seal ampoules, to a high-vacuum line.

  • Self-Validation Check: Evacuate the system to 10−6 Torr. Seal the line and monitor the pressure gauge for 30 minutes. If the pressure rises above 10−5 Torr, abort the procedure. A micro-leak is present and will ruin the polymerization.

  • Distill the purified THF into the main reaction flask under vacuum.

Step 3: Initiation and Propagation
  • Submerge the reaction flask in a liquid nitrogen/methanol bath maintained strictly at -98 °C . Allow 15 minutes for thermal equilibration.

  • Rupture the break-seals for PEPPA and t-BuP2 to mix them in the THF. Stir for 10 minutes to ensure complete deprotonation of PEPPA and the formation of the active amidate ion pair [[1]]([Link]).

  • Rupture the HIC monomer break-seal to initiate polymerization.

  • Self-Validation Check: Monitor the solution visually. The reaction mixture should remain perfectly homogeneous. Any precipitation or cloudiness indicates premature termination or cross-linking due to impurities.

Step 4: Termination and Recovery
  • After the desired reaction time (typically 10–30 minutes depending on target MW), quench the living polymer chains by injecting an excess of pre-chilled acidic methanol (methanol containing a few drops of HCl).

  • Precipitate the resulting PHIC by pouring the reaction mixture into a large excess of vigorously stirred methanol.

  • Collect the polymer via vacuum filtration and dry to constant weight under vacuum at 40 °C.

  • Self-Validation Check: Calculate the gravimetric yield. A yield >95% validates the absence of significant back-biting, as cyclic trimers are soluble in methanol and would result in a lower recovered polymer mass.

Analytical Validation & Troubleshooting

To confirm the living nature of the polymerization and the absence of side reactions, Size Exclusion Chromatography coupled with Light Scattering (SEC-LS) must be performed.

  • Expected Outcome: A monomodal peak with a dispersity (Đ) between 1.37 and 1.64 .

  • Troubleshooting a Bimodal Peak: If SEC-LS reveals a low-molecular-weight tail or a bimodal distribution, this indicates that the reaction temperature drifted above -98 °C, allowing the thermodynamic equilibrium to shift toward the formation of cyclic isocyanurates (trimers) . Ensure the cryogenic bath is strictly maintained and insulated.

References

  • Heo, C.-H., Bak, I.-G., Chae, C.-G., Satoh, T., & Lee, J.-S. "Metal-free anionic polymerization of n-hexyl isocyanate catalyzed by phosphazene bases." Polymer Chemistry, 2020, 11, 6073-6080. URL:[Link]

  • Ahn, J.-H., Shin, Y.-D., Nath, G. Y., Park, S.-Y., Rahman, M. S., Samal, S., & Lee, J.-S. "Unprecedented control over polymerization of n-hexyl isocyanate using an anionic initiator having synchronized function of chain-end protection." Journal of the American Chemical Society, 2005, 127(12), 4132-4133. URL:[Link]

  • Lee, J.-S., et al. "Synthesis of Poly(n-hexyl isocyanate) by Controlled Anionic Polymerization in the Presence of NaBPh4." Macromolecules, 2001. URL:[Link]

  • Kang, B.-G., et al. "Living Initiator-Transfer Anionic Polymerization of Isocyanates by Sodium Diphenylamide." Macromolecules, 2019. URL:[Link]

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Troubleshooting & Optimization

improving reaction yield in 3-phenyl-N-(2-phenylethyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Bond Formation. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and operational challenges associated with the synthesis of 3-phenyl-N-(2-phenylethyl)propanamide .

This target molecule is synthesized via the condensation of 3-phenylpropanoic acid (hydrocinnamic acid) and 2-phenylethanamine (phenethylamine)[1]. While both substrates are unhindered primary aliphatic compounds, researchers frequently encounter yield bottlenecks due to reagent degradation, intermediate rearrangement, or suboptimal workup procedures.

Mechanistic Overview & Reaction Logic

To optimize a reaction, you must first understand its causality. Amide coupling is not a single-step condensation; it is a cascade of activation, stabilization, and nucleophilic attack[2].

When using a carbodiimide like EDC, the carboxylic acid is first converted into a highly reactive O-acylisourea intermediate. If the amine does not attack immediately, this intermediate undergoes a rapid 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea byproduct, permanently killing your yield[3]. To prevent this, we introduce an additive like HOBt. HOBt acts as a kinetic trap, reacting with the O-acylisourea faster than it can rearrange, forming a stable OBt-activated ester that readily accepts the incoming amine[3].

Mechanism A Hydrocinnamic Acid C O-Acylisourea Intermediate A->C + EDC B EDC Coupling Agent B->C Activates E OBt-Activated Ester C->E + HOBt (Fast) H N-Acylurea Byproduct C->H 1,3-Rearrangement (Slow) D HOBt Additive D->E Traps G Target Amide Product E->G + Amine F Phenethylamine F->G Nucleophilic Attack

Mechanistic pathway of EDC/HOBt mediated amide coupling highlighting byproduct diversion.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak for unreacted phenethylamine, and my yield is below 30%. What is going wrong? Causality & Solution: Phenethylamine is highly susceptible to oxidation and is almost always stored as a hydrochloride salt (Phenethylamine·HCl). In this state, the nitrogen lone pair is protonated ( R−NH3+​ ) and completely non-nucleophilic. You must add a non-nucleophilic tertiary base like N,N-Diisopropylethylamine (DIPEA) to deprotonate the salt in situ[3]. Ensure your reaction pH is between 7–9.

Q2: I am using EDC/HOBt, but I keep seeing a major side product with a mass corresponding to the acid + EDC. How do I fix this? Causality & Solution: You are observing the N-acylurea byproduct. This occurs when the HOBt is either degraded (wet) or added too late. Ensure you pre-activate the hydrocinnamic acid with EDC and HOBt for at least 15–30 minutes before adding the amine. If the problem persists, your EDC·HCl may have absorbed atmospheric moisture, leading to hydrolysis of the active ester[2]. Use a fresh bottle of coupling agent.

Q3: Should I switch from EDC/HOBt to HATU to force the reaction to completion? Causality & Solution: While uronium salts like HATU provide exceptionally high coupling efficiency and rapid conversion[4], they are generally overkill for this specific synthesis. Both hydrocinnamic acid and phenethylamine lack steric hindrance at the α -carbon. HATU generates tetramethylurea as a byproduct, which is notoriously difficult to remove without column chromatography. EDC is preferred here because its urea byproduct is water-soluble and easily removed via aqueous extraction[5].

Troubleshooting Start Issue: Low Amide Yield Check In-Process Control (LC-MS/TLC) Start->Check Unreacted Unreacted Starting Materials Check->Unreacted SideProd Significant Side Products Check->SideProd Sol1 Verify Amine Free-Base (Add DIPEA) Unreacted->Sol1 Amine Salted Sol2 Check Reagent Quality (Moisture) Unreacted->Sol2 Hydrolysis Sol3 Ensure HOBt is Present SideProd->Sol3 N-Acylurea Sol4 Switch to HATU/DIPEA SideProd->Sol4 Steric Clash

Diagnostic logic tree for troubleshooting low yields in amide bond formation reactions.

Quantitative Data: Coupling Reagent Comparison

To make an informed decision on your synthetic route, compare the empirical data for unhindered amide couplings below.

Coupling Reagent SystemExpected Yield (%)Reaction TimeByproduct ProfileCost / Atom Economy
EDC·HCl / HOBt / DIPEA 85 - 95%12 - 24 hWater-soluble urea, easy workupHigh / Excellent
HATU / DIPEA > 95%2 - 4 hTetramethylurea, requires chromatographyLow / Poor
DCC / DMAP 70 - 80%24 hDicyclohexylurea (DCU), insolubleHigh / Moderate

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following Standard Operating Procedures (SOPs) are designed as self-validating systems. Do not proceed to the next phase of the protocol until the built-in validation check confirms success.

SOP A: High-Yield EDC/HOBt Coupling (Recommended)

This protocol relies on the water-soluble nature of EDC byproducts to yield high-purity 3-phenyl-N-(2-phenylethyl)propanamide without column chromatography[5].

Step 1: Pre-Activation

  • In an oven-dried flask under nitrogen, dissolve 3-phenylpropanoic acid (1.0 mmol, 150 mg) in anhydrous Dichloromethane (DCM) (10 mL).

  • Add HOBt (1.2 mmol, 162 mg) and cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 mmol, 230 mg) in one portion. Stir at 0 °C for 30 minutes.

  • Validation Check 1: Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the methyl ester or OBt-ester. If unreacted acid dominates, your EDC is degraded.

Step 2: Nucleophilic Addition 4. In a separate vial, suspend phenethylamine hydrochloride (1.1 mmol, 173 mg) in DCM (2 mL) and add DIPEA (2.5 mmol, 435 µL) to free-base the amine[3]. 5. Add the amine solution dropwise to the activated ester mixture at 0 °C. 6. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Check 2: Perform TLC (Hexanes:EtOAc 1:1). The target amide is highly lipophilic and will appear as a new UV-active spot at Rf​≈0.5 , distinctly above the polar starting materials.

Step 3: Purification via Liquid-Liquid Extraction 7. Dilute the reaction mixture with an additional 10 mL of DCM. 8. Wash the organic layer sequentially with:

  • 1M HCl (2 × 15 mL) Removes unreacted phenethylamine, DIPEA, and EDC.

  • Saturated NaHCO3​ (2 × 15 mL) Removes unreacted hydrocinnamic acid and HOBt.

  • Brine (1 × 15 mL) Removes residual water.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure white solid[1].

SOP B: Rapid HATU Coupling (For High-Throughput / Difficult Substrates)

Use this protocol if you are generating libraries or if your substrates possess unexpected electronic deactivation[4].

Step 1: Reaction Setup

  • Dissolve 3-phenylpropanoic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature until the solution turns pale yellow (indicating HOAt ester formation).

  • Add phenethylamine (1.1 mmol) and stir for 2 hours.

  • Validation Check: LC-MS should show >95% conversion within 2 hours. The mass of the product is [M+H]+=254.15 .

Step 2: Workup 4. Quench the reaction by pouring it into 50 mL of ice water. The highly lipophilic 3-phenyl-N-(2-phenylethyl)propanamide will precipitate out. 5. Filter the solid, wash with cold water, and dry under vacuum. Note: Residual tetramethylurea may require a short silica plug (Hexanes:EtOAc) for absolute analytical purity.

References

  • Title : Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide | Source : MDPI | URL :[Link]

  • Title : Optimize Amide Bond Formation for Increased Yield Efficiency | Source : Patsnap | URL : [Link]

  • Title : Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries | Source : NIH / PMC | URL :[Link]

  • Title : Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents | Source : NIH / PMC | URL :[Link]

Sources

optimizing phosphazene base catalysts for 3-phenyl-N-(2-phenylethyl)propanamide initiation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phosphazene base-mediated initiation. This guide is designed for researchers and drug development professionals optimizing the deprotonation of secondary amides—specifically 3-phenyl-N-(2-phenylethyl)propanamide—for downstream applications such as anionic ring-opening polymerization (AROP) or complex alkylations.

Mechanistic Overview & Diagnostic Workflows

To achieve quantitative initiation, it is critical to understand the causality behind phosphazene base selection. The diagrams below illustrate the mechanistic pathway and the diagnostic workflow required to ensure a self-validating experimental setup.

Mechanism Amide Secondary Amide (Protonated) Complex Proton Transfer Transition State Amide->Complex Base t-Bu-P4 Superbase (pKa = 42.7) Base->Complex IonPair Naked Amidate Anion + [t-Bu-P4H]+ Cation Complex->IonPair Irreversible Deprotonation Polymer Nucleophilic Attack (e.g., Epoxide) IonPair->Polymer Rapid Initiation

Mechanistic pathway of t-Bu-P4 mediated secondary amide deprotonation and initiation.

Workflow A 1. Substrate Prep Dry 3-phenyl-N-(2-phenylethyl)propanamide B 2. Catalyst Addition Add t-Bu-P4 in Anhydrous THF A->B C 3. Deprotonation Verification 1H NMR: Disappearance of N-H peak? B->C D 4. Initiation Add Monomer (e.g., Epoxide) C->D Yes E Troubleshooting Check for Moisture / Re-purify C->E No E->A Purify

Diagnostic workflow for phosphazene-mediated secondary amide initiation.

Frequently Asked Questions (FAQs)

Q: Why does 3-phenyl-N-(2-phenylethyl)propanamide require t -Bu-P 4​ instead of standard metal bases (e.g., NaH, n -BuLi) for efficient initiation? A: Standard metal cations (Na⁺, Li⁺) form tight ion pairs with the resulting amidate anion. This tight coordination drastically reduces the nucleophilicity of the nitrogen center, leading to sluggish initiation and broad molecular weight distributions. t -Bu-P 4​ operates differently: upon deprotonation, it forms a phosphazenium cation [t-Bu-P4​H]+ that is exceptionally bulky (~500 ų) and charge-delocalized. This steric shielding prevents coordination with the amidate, generating a highly reactive 1 that rapidly attacks monomers like 1,2-epoxybutane[1].

Q: I used t -Bu-P 2​ to deprotonate the amide, but my polymerization failed. What is the root cause? A: The failure is due to a pKa mismatch. 2 is a secondary amide with a pKa of approximately 25–30 in aprotic solvents[2]. t -Bu-P 2​ has a pKa of 33.5 in acetonitrile, which is only strong enough to establish an equilibrium rather than driving the deprotonation to completion. The unreacted amide remains in the system and acts as a potent chain transfer agent, terminating growing polymer chains. t -Bu-P 4​ (pKa = 42.7) is required to ensure quantitative, irreversible deprotonation[3].

Q: I am observing a color change to deep yellow/orange upon adding t -Bu-P 4​ to the amide. Is this normal? A: Yes. The formation of the highly delocalized amidate anion often results in a distinct bathochromic shift. This visual cue acts as a qualitative indicator of successful deprotonation. If the solution remains colorless, suspect moisture contamination or a degraded catalyst.

Troubleshooting Matrix

Observed IssueRoot Cause AnalysisResolution Strategy
Bimodal Molecular Weight Distribution (Đ > 1.2) Trace moisture in the substrate. t -Bu-P 4​ preferentially deprotonates water to form hydroxide ( OH− ), which acts as a competing initiator[3].Azeotropically dry the amide with anhydrous toluene at least 3x. Handle t -Bu-P 4​ strictly in an argon-filled glovebox.
Incomplete Deprotonation / Sluggish Initiation Degraded t -Bu-P 4​ catalyst. Phosphazene bases degrade into unreactive phosphine oxides upon prolonged exposure to ambient humidity.Titrate the t -Bu-P 4​ stock solution against a known indicator before use. Store over activated 3Å molecular sieves.
Unexpected Side Reactions at the α -chain end Nucleophilic attack by the unreacted secondary amide onto the active polymer chain end (chain transfer).Ensure a slight stoichiometric excess of t -Bu-P 4​ (1.05 eq) to guarantee 100% amidate conversion prior to monomer addition.

Quantitative Catalyst Selection Data

To optimize the initiation of 3-phenyl-N-(2-phenylethyl)propanamide, compare the thermodynamic and steric properties of common bases:

CatalystpKa (in MeCN)Cation Volume (ų)Ion-Pairing StateInitiation EfficiencyRecommendation for this Amide
t -Bu-P 4​ 42.7~500Highly Dissociated ("Naked")>99%Optimal. Ensures quantitative, irreversible deprotonation.
t -Bu-P 2​ 33.5~300Partially Dissociated60-80%Not Recommended. Leaves unreacted amide (chain transfer risk).
BEMP 27.6~250Interacting<10%Ineffective. Insufficient basicity for complete deprotonation.
LiHMDS 26.0N/ATight Ion PairVariableSuboptimal. Slow initiation due to lithium coordination.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, this protocol integrates a self-validating 1 H NMR checkpoint to confirm quantitative deprotonation before proceeding to the initiation step.

Objective: Synthesize amide end-capped poly(butylene oxide) via metal-free AROP using 3-phenyl-N-(2-phenylethyl)propanamide and t -Bu-P 4​ .

Step 1: Substrate Purification (Critical)

  • Dissolve 3-phenyl-N-(2-phenylethyl)propanamide in anhydrous toluene.

  • Perform azeotropic distillation under vacuum at 40°C. Repeat this process three times to ensure the absolute removal of trace water.

Step 2: In Situ Amidate Generation

  • Transfer the dried amide to an argon-filled glovebox.

  • Dissolve the amide in anhydrous THF to achieve a 0.5 M concentration.

  • Slowly add 1.05 equivalents of t -Bu-P 4​ (0.8 M solution in hexane) dropwise while stirring.

  • Allow the reaction to stir for 30 minutes at room temperature to ensure complete amidate formation.

Step 3: Self-Validation Check (MeOD Quench)

  • Withdraw a 0.1 mL aliquot of the activated solution and immediately quench it with MeOD.

  • Analyze the quenched sample via 1 H NMR.

  • Validation Criteria: The complete disappearance of the N-H resonance (typically broad, around δ 5.5–6.5 ppm) and >99% deuterium incorporation at the nitrogen position confirms quantitative deprotonation. Do not proceed to Step 4 until this is confirmed.

Step 4: Monomer Addition & Initiation

  • Once validated, add the purified monomer (e.g., 1,2-epoxybutane) to the main reactor. The "naked" amidate will rapidly initiate ring-opening[3].

  • Monitor the reaction via Size Exclusion Chromatography (SEC) until the desired monomer conversion is reached.

Step 5: Termination & End-Group Validation

  • Quench the living chain ends with degassed acetic acid.

  • Analyze the final precipitated polymer via MALDI-ToF Mass Spectrometry. The spectrum must show major peaks corresponding to the mass of the 3-phenyl-N-(2-phenylethyl)propanamide end-group + (n×monomer mass)+cation mass , validating that the amide was the exclusive initiator.

Sources

troubleshooting low initiation efficiency with sodium 3-phenyl-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for sodium 3-phenyl-N-(2-phenylethyl)propanamide (commonly abbreviated as NaPEPPA ). This resource is designed for researchers and drug development professionals utilizing NaPEPPA as an aliphatic sodium amidate initiator for the living anionic homo- and copolymerization of isocyanates[1].

Unlike traditional aromatic initiators, NaPEPPA is engineered for "propagation-inspired initiation," meaning its chemical structure perfectly mimics the propagating chain end of the polymer. When synthesized and handled correctly, it yields an initiation efficiency close to unity (100%)[2]. If you are experiencing low initiation efficiency, the root cause typically lies in stoichiometry, environmental contamination, or thermal degradation.

Part 1: Mechanistic Causality of Initiation Failure

To troubleshoot NaPEPPA, you must first understand the kinetic race between initiation ( ki​ ), propagation ( kp​ ), and side reactions. In a healthy living polymerization, ki​≥kp​ . Because NaPEPPA is an aliphatic amidate, it avoids the slow initiation bottleneck seen in aromatic initiators like sodium benzanilide (NaBA)[3].

However, the highly nucleophilic sodium amidate ion pair is extremely sensitive. Protic impurities will instantly quench the initiator back to its dead, neutral amide state. Furthermore, if the reaction temperature rises, the active propagating chain end will undergo intramolecular "backbiting," generating cyclic isocyanurates (trimers) and artificially skewing molecular weight calculations[4].

Mechanism NaPEPPA NaPEPPA (Active Initiator) Propagating Propagating Sodium Amidate Ion Pair NaPEPPA->Propagating Initiation (ki) + Monomer Dead Dead Initiator (Neutral Amide) NaPEPPA->Dead Protic Impurities (H2O, O2) Monomer Isocyanate Monomer (e.g., HIC) Polymer Living Polymer (PHIC) Propagating->Polymer Propagation (kp) + Monomer Trimer Cyclic Trimer (Isocyanurate) Propagating->Trimer T > -80°C (Backbiting)

Figure 1: Kinetic pathways of NaPEPPA-initiated polymerization versus termination/trimerization.

Part 2: Quantitative Benchmarks

A self-validating experimental setup requires comparing your empirical data against established kinetic benchmarks. In living anionic polymerization, the theoretical molecular weight ( Mn,theo​ ) is calculated strictly by the monomer-to-initiator ratio. Use the table below to verify if your NaPEPPA is functioning at optimal efficiency[2].

Table 1: Theoretical vs. Actual Molecular Weights for NaPEPPA-Initiated n-Hexyl Isocyanate (HIC) Polymerization

Monomer/Initiator Ratio ( [HIC]0​/[NaPEPPA]0​ )Theoretical Mn​ (kDa)Actual Mn​ (kDa)Dispersity (Đ)Apparent Initiation Efficiency
38.95.125.221.11~98.0%
85.110.711.11.10~96.3%
203.024.727.41.06~90.1%

Note: If your Actual Mn​ is significantly higher than the values above for a given ratio, your initiation efficiency has been compromised.

Part 3: Troubleshooting FAQs

Q: My polymer's actual molecular weight ( Mn​ ) is drastically higher than the theoretical molecular weight. What does this indicate? A: This is the primary symptom of low initiation efficiency. The mathematical relationship governing living polymerization is Mn​=Moles of Active InitiatorMass of Monomer​ . If your actual Mn​ is too high, it means the denominator (active NaPEPPA) is smaller than you calculated. This is almost always caused by trace protic impurities (moisture, alcohols) in your solvent or monomer that protonate the NaPEPPA back to its neutral amide state before it can initiate the monomer.

Q: I am observing a high yield of cyclic trimers (isocyanurates) in my GPC traces instead of linear polymer. How do I fix this? A: Isocyanate living anionic polymerization is highly susceptible to thermodynamic "backbiting"[4]. The propagating sodium amidate ion pair is unstable at elevated temperatures. If your reaction flask warms above -80 °C, the active chain end will attack its own backbone, cleaving off a cyclic trimer and terminating the chain. You must maintain a strict -98 °C cryogenic bath (methanol/liquid nitrogen) throughout the entire propagation phase.

Q: Does the choice of deprotonating agent matter when synthesizing NaPEPPA from its neutral amide precursor? A: Absolutely. NaPEPPA is generated in situ by reacting the neutral precursor (3-phenyl-N-(2-phenylethyl)propanamide) with a strong base like sodium naphthalenide (NaNaph) or sodium diphenylmethane (NaDPM)[5]. If you use excess base, the unreacted base will act as a secondary, highly reactive initiator, leading to a bimodal molecular weight distribution. If you use insufficient base, unreacted neutral amide remains in solution, lowering your active [NaPEPPA]0​ and artificially inflating your polymer's molecular weight.

Troubleshooting Start Symptom: Low Initiation Efficiency (Mn_actual >> Mn_theo) Check1 Check 1: Vacuum Integrity Is system at 10^-6 Torr? Start->Check1 Fix1 Bake out glassware longer; Check manifold for leaks Check1->Fix1 No Check2 Check 2: Initiator Stoichiometry Was base titrated exactly? Check1->Check2 Yes Fix2 Perform precise photometric titration of neutral precursor Check2->Fix2 No Check3 Check 3: Polymerization Temp Is bath maintained at -98°C? Check2->Check3 Yes Fix3 Use liquid N2 / Methanol slush; Monitor internal temp Check3->Fix3 No Success Optimal Initiation (Efficiency ~ 100%) Check3->Success Yes

Figure 2: Step-by-step logical workflow for diagnosing and resolving low initiation efficiency.

Part 4: Self-Validating Standard Operating Protocol (SOP)

To guarantee high initiation efficiency, follow this rigorously validated protocol. The built-in validation step at the end ensures your system remains trustworthy.

Step 1: Rigorous Anhydrous Preparation

  • Bake all custom glass ampoules and reactors at 250 °C overnight.

  • Assemble the glassware hot and immediately evacuate on a high-vacuum line to 10−6 Torr.

  • Purify Tetrahydrofuran (THF) over a sodium/potassium (Na/K) alloy until a persistent blue color (using benzophenone indicator) is observed, then distill directly into the reactor under vacuum.

Step 2: In Situ Generation of NaPEPPA

  • Dissolve precisely weighed neutral 3-phenyl-N-(2-phenylethyl)propanamide in the anhydrous THF.

  • Slowly titrate with a standardized solution of sodium naphthalenide (NaNaph) or sodium diphenylmethane (NaDPM) at room temperature[5].

  • Causality Note: The endpoint is critical. Add the base dropwise until a very faint, persistent color of the base remains, indicating 100% deprotonation of the amide without excess base.

Step 3: Cryogenic Initiation and Propagation

  • Submerge the reactor in a liquid nitrogen/methanol slush bath maintained strictly at -98 °C. Allow 20 minutes for thermal equilibration.

  • Introduce the purified isocyanate monomer (e.g., n-hexyl isocyanate) via break-seal technique under vacuum.

  • Allow the polymerization to proceed. Causality Note: The low temperature stabilizes the propagating sodium amidate ion pair, completely suppressing the backbiting trimerization pathway[4].

Step 4: Termination and Self-Validation

  • Terminate the living chain ends by injecting degassed, acidic methanol.

  • Precipitate the polymer in excess methanol, filter, and dry under vacuum.

  • Validation Check: Run Gel Permeation Chromatography (GPC). Calculate the theoretical Mn​ . If your GPC yields an Mn​ within 5-10% of the theoretical value and a dispersity (Đ) < 1.15, your NaPEPPA initiation efficiency was optimal and your system is verified as strictly anhydrous.

References

  • Chae, C.-G., Bak, I.-G., Lansac, Y., & Lee, J.-S. Living Initiator-Transfer Anionic Polymerization of Isocyanates by Sodium Diphenylamide. Macromolecules (ACS Publications). 6

  • Chae, C.-G., Bak, I.-G., & Lee, J.-S. Propagation-Inspired Initiation of an Aliphatic Sodium Amidate for the Living Anionic Homo- and Copolymerization of Isocyanates: Access to the Multiblocky Sequence Distribution of Binary Comonomers. Macromolecules (ACS Publications). 2

  • Chae, C.-G., et al. Fundamental Kinetics of Living Anionic Polymerization of Isocyanates Emerging by the Sodium Diphenylmethane-Mediated Initiation. ResearchGate. 5

Sources

overcoming solubility issues of 3-phenyl-N-(2-phenylethyl)propanamide in THF and organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden workflow halts due to the poor solubility of highly lipophilic, symmetric amides.

The compound 3-phenyl-N-(2-phenylethyl)propanamide (also known as N-phenethyl-3-phenylpropanamide) is a classic example of a "brick dust" molecule in moderately polar aprotic solvents like Tetrahydrofuran (THF) [2]. Below is an in-depth, self-validating guide to understanding the causality behind these solubility bottlenecks and the exact protocols required to overcome them.

Part 1: Mechanistic Causality & Diagnostic Matrix

Before adding random co-solvents, we must understand why 3-phenyl-N-(2-phenylethyl)propanamide crashes out of THF. The molecule's insolubility is driven by a high crystal lattice energy caused by two synergistic intermolecular forces:

  • Amide Hydrogen Bonding: The secondary amide features a strong N-H hydrogen bond donor and a C=O hydrogen bond acceptor, forming extended linear networks.

  • π−π Stacking: The flexible ethyl and propyl linkers allow the two terminal phenyl rings to fold and interleave, maximizing London dispersion forces and aromatic stacking.

While THF is an excellent Lewis base (H-bond acceptor), it lacks an H-bond donor. It can coordinate the amide carbonyl but cannot effectively solvate the amide N-H or disrupt the tight π -stacking of the aromatic rings.

Table 1: Solvent System Comparison for Bis-Aryl Amide Solubilization

Solvent SystemDielectric Constant ( ε )H-Bond Disruption Capacity π -Stacking DisruptionSolubilization Mechanism
THF (Neat) 7.5PoorPoorBaseline (Often insufficient at 25°C)
THF + LiCl (5 eq) >7.5 (Effective)Excellent PoorIonic coordination disrupts amide-amide H-bonds
THF / DMSO (8:2) ~17.0ModerateExcellent Strong dipole disrupts both H-bonds and π -stacking
DCM (Neat) 8.9PoorGoodSuperior solvation of lipophilic aromatic rings

Part 2: Frequently Asked Questions (FAQs)

Q1: I need to run a reaction in THF, but my amide is a solid suspension at room temperature. How do I force it into solution without changing the bulk solvent? A: Employ the Lithium Chloride (LiCl) disruption method. By adding anhydrous LiCl to your THF, the lithium cation ( Li+ ) strongly coordinates to the amide carbonyl oxygen, while the chloride anion ( Cl− ) hydrogen-bonds with the amide N-H. This completely severs the intermolecular amide-amide network, significantly boosting solubility [1]. This technique was originally pioneered to solubilize stubborn peptides and translates perfectly to small-molecule bis-aryl amides.

Q2: If my downstream chemistry is sensitive to lithium salts, what are the best co-solvent alternatives? A: You need a solvent that can act as a strong H-bond acceptor and disrupt π -stacking. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. A 10–20% v/v addition of DMSO to THF will dramatically increase the solubility limit. If your reaction is moisture-sensitive, ensure the DMSO is stored over activated 3Å molecular sieves.

Q3: Can I just heat the reaction to reflux instead of adding salts or co-solvents? A: Heating to 50–60°C in THF will thermodynamically drive the amide into solution. However, this is only viable if your subsequent reaction occurs at elevated temperatures and converts the amide into a more soluble intermediate (e.g., an N-alkylated product). If your workflow requires room-temperature processing or downstream cooling, thermal intervention alone will result in immediate precipitation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps so you can confirm success before proceeding to your main reaction.

Protocol A: LiCl-Mediated Solubilization in THF

Use this when bulk THF is strictly required and lithium salts do not interfere with downstream reagents (e.g., Grignard reagents or enolate formations).

  • Desiccation: Weigh 5.0 equivalents of LiCl relative to your amide. Flame-dry the LiCl in a Schlenk flask under high vacuum to remove all moisture. (Validation: The LiCl must be a free-flowing powder, not clumped).

  • Suspension: Cool the flask to room temperature and backfill with dry Argon. Add 3-phenyl-N-(2-phenylethyl)propanamide and your desired volume of anhydrous THF. The mixture will appear cloudy.

  • Disruption: Stir vigorously for 15–30 minutes at 25°C. The LiCl will dissolve, simultaneously dragging the amide into solution via ionic coordination.

  • Validation (Tyndall Test): Shine a laser pointer through the flask. The absence of a visible laser beam path (Tyndall effect) confirms a true thermodynamic solution rather than a micro-suspension. You may now proceed with your reaction.

Protocol B: Co-Solvent Disruption (THF/DMSO)

Use this when metal salts are incompatible with your workflow.

  • Preparation: Suspend 3-phenyl-N-(2-phenylethyl)propanamide in anhydrous THF (80% of your total target solvent volume).

  • Titration: Dropwise, add anhydrous DMSO while stirring at 300 rpm.

  • Equilibration: Continue adding DMSO until the solution clarifies, capping the DMSO volume at 20% of the total solvent.

  • Validation (Thermal Shock): Briefly place the flask in a 10°C water bath for 5 minutes. If the solution remains clear without crashing out, you have achieved a stable, supersaturated state suitable for room-temperature reactions.

Part 4: Troubleshooting Decision Workflow

Follow this logical decision tree to determine the optimal intervention for your specific synthetic constraints.

SolubilityWorkflow Start Issue: 3-phenyl-N-(2-phenylethyl)propanamide insoluble in THF CheckLiCl Is LiCl compatible with downstream chemistry? Start->CheckLiCl UseLiCl Protocol A: Add 5.0 eq Anhydrous LiCl CheckLiCl->UseLiCl Yes CheckCoSolvent Are polar aprotic co-solvents (DMSO/DMF) acceptable? CheckLiCl->CheckCoSolvent No Proceed Proceed with Reaction UseLiCl->Proceed UseCoSolvent Protocol B: Add 10-20% v/v DMSO or DMF CheckCoSolvent->UseCoSolvent Yes Alternative Use Thermal Intervention (60°C) or Switch to DCM/2-MeTHF CheckCoSolvent->Alternative No UseCoSolvent->Proceed Alternative->Proceed

Decision tree for resolving bis-aryl amide solubility issues in THF-based workflows.

References

  • Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts: Facts and Implications. Helvetica Chimica Acta, 72(4), 857–867. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 803525, 3-phenyl-N-(2-phenylethyl)propanamide. URL:[Link]

temperature optimization for 3-phenyl-N-(2-phenylethyl)propanamide polymerization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with the living anionic polymerization of isocyanates.

Specifically, this guide focuses on reactions utilizing 3-phenyl-N-(2-phenylethyl)propanamide (PEPPA) as an aliphatic chain-end-mimic pre-initiator[1]. When deprotonated to form an active amidate anion (e.g., NaPEPPA or phosphazenium-PEPPA), it enables the synthesis of highly controlled, low-dispersity polyisocyanates (peptide mimics)[1][2]. However, the success of this reaction is entirely dictated by strict cryogenic temperature control[3].

The Causality of Temperature in Polyisocyanate Synthesis

To master this polymerization, one must understand the underlying physical chemistry governing the propagating amidate chain end. Isocyanate monomers, such as n-hexyl isocyanate (HIC), are characterized by a remarkably low ceiling temperature ( Tc​≈−43∘C for PHIC)[3].

  • Thermodynamic Reversion: Above Tc​ , the rate of depolymerization exceeds the rate of propagation. The polymer will spontaneously unzip back into monomeric isocyanates[3].

  • Kinetic Backbiting (Cyclotrimerization): Even below Tc​ (e.g., at −78∘C ), the active amidate terminus possesses enough thermal energy to "backbite" into the polymer backbone. This nucleophilic attack cleaves the chain, ejecting a thermodynamically stable cyclic isocyanurate (trimer) and destroying the living character of the polymerization[3].

  • Initiation Efficiency: Aromatic initiators historically suffered from slow initiation ( Ri​<Rp​ ). PEPPA was specifically engineered as an aliphatic mimic to match the reactivity of the propagating chain[1]. However, to achieve near-unity initiation efficiency and ultra-low dispersity (Đ < 1.1), the propagation rate must be kinetically suppressed by operating at extreme cryogenic temperatures ( −98∘C )[1].

Troubleshooting Guides & FAQs

Q: Why is my dispersity (Đ) > 1.5 and my yield low when running the NaPEPPA/HIC reaction in a standard dry ice/acetone bath ( −78∘C )? A: A dry ice/acetone bath is insufficiently cold for the living anionic polymerization of isocyanates. At −78∘C , the activation energy barrier for cyclotrimerization (backbiting) is frequently breached. This leads to premature chain termination, broadening of the molecular weight distribution, and the accumulation of cyclic trimers. You must switch to a liquid nitrogen/methanol bath maintained strictly at −98∘C [1].

Q: I am using a phosphazene base ( t -BuP 2​ ) to activate PEPPA for a metal-free polymerization. Does this change my temperature requirements? A: Yes, it makes temperature control even more critical. Phosphazene bases create a much looser, highly reactive ion pair with the PEPPA amidate compared to the tighter sodium counterion[2]. While t -BuP 2​ can yield high molecular weights ( Mn​=44.1–174kDa ), the looser ion pair is highly susceptible to side reactions if the temperature fluctuates even slightly above −98∘C [2].

Q: My GPC traces show a distinct bimodal distribution with a low-molecular-weight shoulder. How do I eliminate this? A: That low-molecular-weight peak is the cyclic isocyanurate trimer. This typically occurs during the quenching phase rather than propagation. If you remove the reactor from the −98∘C bath before quenching, the solution rapidly warms, triggering massive backbiting before the active chain ends are neutralized. Solution: Inject pre-chilled ( −98∘C ) acidified methanol directly into the reactor while it is still fully submerged in the cryogenic bath.

Empirical Data: Temperature vs. Polymerization Outcomes

The following table summarizes the causal relationship between reaction temperature and polymer characteristics for PEPPA-initiated HIC polymerization.

Temperature ( ∘C )Initiator SystemMonomerYield (%) Mn​ (kDa)Dispersity (Đ)Cyclic Trimer (%)
-98 NaPEPPAHIC> 98.027.41.06< 1.0
-98 t -BuP 2​ / PEPPAHIC96.944.11.37< 2.0
-78 NaPEPPAHIC~ 75.018.5> 1.45~ 15.0
-40 NaPEPPAHIC< 10.0N/AN/A> 80.0

Standard Operating Procedure (SOP): Cryogenic Living Anionic Polymerization

This protocol is a self-validating system designed to ensure absolute kinetic control over the PEPPA amidate terminus.

Step 1: Pre-Initiator Activation

  • In a flame-dried Schlenk flask under high vacuum ( 10−6 Torr), dissolve 3-phenyl-N-(2-phenylethyl)propanamide (PEPPA) in anhydrous THF.

  • Add a precise stoichiometric equivalent of sodium naphthalenide (or t -BuP 2​ base) to deprotonate the amide[1][2].

  • Self-Validation Check: The solution should exhibit a stable, pale color. Any sudden shift to a dark yellow/brown indicates oxygen or moisture contamination, which irreversibly quenches the carbanion equivalent.

Step 2: Cryogenic Equilibration

  • Prepare a liquid nitrogen/methanol slush bath.

  • Submerge the Schlenk flask and insert a cryogenic thermocouple. Wait 15 minutes until the internal solution reaches exactly −98∘C .

Step 3: Monomer Addition & Propagation

  • Introduce purified n-hexyl isocyanate (HIC) dropwise down the cold interior wall of the flask. Causality: This ensures the monomer is pre-chilled to −98∘C before it contacts the active amidate pool, preventing localized thermal spikes that cause instantaneous trimerization.

  • Allow propagation to proceed for 15–30 minutes at −98∘C .

Step 4: Cryogenic Quenching

  • Prepare a quenching solution of anhydrous methanol containing 1% acetic acid. Chill this solution to −98∘C .

  • Inject the chilled quenching solution into the active reaction without removing the flask from the bath.

  • Once quenched, the flask may be safely warmed to room temperature. Precipitate the resulting poly(n-hexyl isocyanate) into excess methanol, filter, and dry under vacuum.

System Workflows & Pathway Visualizations

Workflow A 1. PEPPA Pre-initiator (Aliphatic Amide) B 2. Base Activation (Na or t-BuP2) A->B C 3. Active Amidate Anion (e.g., NaPEPPA) B->C D 4. Cryogenic Initiation (-98 °C, + Monomer) C->D E 5. Living Propagation (Strict Temp Control) D->E F 6. Cryogenic Quench (Pre-chilled MeOH) E->F G 7. Polyisocyanate (Peptide Mimic) F->G

Workflow of PEPPA activation and living anionic polymerization of isocyanates.

Pathways Active Active Propagating Chain (Amidate Terminus) Linear Linear Polyisocyanate (Target Product) Active->Linear T = -98 °C (Kinetic Control) Trimer Cyclic Isocyanurate (Trimer Byproduct) Active->Trimer T > -78 °C (Backbiting) Monomer Depolymerization (Monomer Reversion) Active->Monomer T > Tc (-43 °C) (Thermodynamic)

Kinetic vs. thermodynamic pathways in isocyanate polymerization based on temperature.

References

  • Propagation-Inspired Initiation of an Aliphatic Sodium Amidate for the Living Anionic Homo- and Copolymerization of Isocyanates. Macromolecules (ACS Publications). [Link]

  • Metal-free anionic polymerization of n-hexyl isocyanate catalyzed by phosphazene bases. RSC Advances. [Link]

  • Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry. Macromolecules (ACS Publications). [Link]

Sources

enhancing the quorum sensing inhibition efficacy of 3-phenyl-N-(2-phenylethyl)propanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals working on anti-virulence strategies. Specifically, this guide focuses on troubleshooting and enhancing the quorum sensing inhibition (QSI) efficacy of 3-phenyl-N-(2-phenylethyl)propanamide and its synthetic derivatives.

Below, you will find field-proven troubleshooting guides, structure-activity relationship (SAR) insights, and self-validating protocols to ensure high-fidelity data in your bioassays.

Section 1: SAR Troubleshooting & Efficacy Optimization

Q: My baseline assays with 3-phenyl-N-(2-phenylethyl)propanamide show moderate to weak QSI activity. How can I structurally modify this scaffold to achieve low-micromolar efficacy against Vibrio harveyi?

Application Scientist Insight: The base scaffold, derived from marine bacterial secondary metabolites like those found in Halobacillus salinus and Vibrio neptunius, often requires synthetic optimization to tightly bind the putative LuxR-type receptor pockets[1]. The causality behind the weak activity of the base compound (n=2 alkyl chain) lies in steric hindrance and suboptimal hydrogen bonding within the receptor's ligand-binding domain.

To drastically enhance efficacy, you must truncate the ethyl linker between the amide nitrogen and the phenyl ring, converting it into an aniline derivative (n=0)[2]. Furthermore, introducing an electron-withdrawing halogen at the para-position of the aniline ring significantly increases binding affinity through favorable halogen-π or dipole interactions.

Data Summary: Impact of Linker Truncation and Halogenation Table 1. Comparative QSI efficacy of phenethylamide derivatives against V. harveyi.

Compound NameStructural ModificationIC50 vs V. harveyi (µM)
3-methyl-N-(2'-phenylethyl)-butyramideBase Natural Product (n=2)~17.6
N-benzyl-3-phenylpropanamideTruncated linker (n=1)94.0
N-(4-fluorophenyl)-3-phenylpropanamide Aniline linker (n=0) + para-Fluoro 1.1

Note: The transition to the N-(4-fluorophenyl) derivative yields a highly potent QSI, making it the recommended lead compound for downstream anti-virulence assays [2].

Section 2: In Vitro Assay Standardization & Self-Validation

Q: My V. harveyi bioluminescence reporter assays yield highly variable IC50 values. How do I eliminate background noise and false positives?

Application Scientist Insight: High variability is almost always caused by inconsistent bacterial growth phases at the time of compound inoculation or by solvent-induced toxicity. Quorum sensing is strictly density-dependent; if you inoculate when autoinducers have already accumulated past the activation threshold, the inhibitors cannot effectively compete for receptor binding.

Self-Validating Protocol: Multiplexed Bioluminescence & Growth Assay To establish a self-validating system, you must multiplex your bioluminescence reading with an optical density (OD600) measurement. This ensures that any reduction in light emission is due to true quorum sensing antagonism, not bactericidal activity.

  • Inoculum Standardization: Grow V. harveyi BB120 overnight in Autoinducer Bioassay (AB) medium. Dilute the culture to a precise OD600 of 0.1.

    • Causality: This guarantees the bacteria are in the early exponential phase, providing a clean baseline before endogenous autoinducers trigger the lux operon.

  • Compound Formulation: Prepare serial dilutions of your derivative in 100% DMSO.

  • Co-incubation: In a black, clear-bottom 96-well plate, add 198 µL of the standardized bacterial culture and 2 µL of the compound stock.

    • Causality: Keeping the final DMSO concentration at exactly 1% (v/v) prevents solvent shock, which can artificially depress the growth curve and mimic QSI activity.

  • Multiplexed Quantification: Incubate at 30°C with continuous aeration. Measure Relative Light Units (RLU) and OD600 simultaneously every 30 minutes for 4–6 hours.

  • Data Validation: Normalize the RLU against the OD600 (RLU/OD600).

    • Trustworthiness Check: If the OD600 of the treated well drops >5% compared to the vehicle control, discard the data point. The compound is exhibiting toxic, off-target effects at that concentration. A valid QSI will show a dose-dependent drop in RLU while the OD600 curve remains perfectly superimposable on the control.

Workflow Step1 1. Culture Preparation Grow V. harveyi to OD600 = 0.1 Step3 3. Co-incubation Inoculate 96-well plate at 30°C Step1->Step3 Step2 2. Compound Dilution Serial dilution in DMSO (≤1% final) Step2->Step3 Step4 4. Multiplex Quantification Measure RLU & OD600 simultaneously Step3->Step4 Step5 5. Self-Validation Normalize RLU/OD600 to rule out toxicity Step4->Step5

Fig 1. Self-validating workflow for QSI efficacy via multiplexed bioluminescence and growth assays.

Section 3: Mechanism of Action (MoA) FAQs

Q: What is the exact signaling node targeted by these phenethylamide derivatives?

Application Scientist Insight: While the exact crystallographic binding site of 3-phenyl-N-(2-phenylethyl)propanamide derivatives is still under investigation, extensive phenotypic screening indicates they act as potent antagonists within the LuxR-mediated pathway [3].

In Vibrio species, autoinducers bind to membrane receptors (e.g., LuxN), shifting a phosphorelay cascade that ultimately de-represses the master regulator, LuxR. The optimized derivatives, such as N-(4-fluorophenyl)-3-phenylpropanamide, are hypothesized to competitively or allosterically bind to LuxR (or its homologs), preventing it from initiating the transcription of the luxCDABE operon responsible for bioluminescence and virulence factor production.

Pathway AI Autoinducers (e.g., HAI-1, AI-2) Receptor Membrane Receptors (LuxN, LuxPQ) AI->Receptor Bind (High Cell Density) Cascade Phosphorelay Cascade (LuxU -> LuxO) Receptor->Cascade Shift to Phosphatase LuxR Master Regulator (LuxR) Cascade->LuxR De-repress Translation Phenotype Virulence & Bioluminescence (luxCDABE operon) LuxR->Phenotype Activate Transcription Inhibitor Phenethylamide Derivatives (N-(4-fluorophenyl)-...) Inhibitor->LuxR Competitive/Allosteric Antagonism

Fig 2. Vibrio harveyi QS signaling pathway and targeted antagonism by phenethylamide derivatives.

Section 4: Formulation & Solubility FAQs

Q: The highly active N-(4-fluorophenyl) derivative precipitates when added to the aqueous bioassay medium. How can I resolve this without increasing DMSO beyond the 1% limit?

Application Scientist Insight: The structural modifications that increase QSI potency (specifically the addition of the para-fluoro group and the highly aromatic scaffold) inherently increase lipophilicity (LogP), leading to poor aqueous solubility.

Do not exceed 1% DMSO, as this will compromise the integrity of the bacterial membrane and invalidate your assay. Instead, utilize a step-down dilution method with a biologically inert cosolvent.

  • Solution: Prepare your 100x master stock in a mixture of 50% DMSO and 50% PEG-400. When you spike 2 µL of this stock into the 198 µL aqueous medium, the PEG-400 acts as a surfactant, preventing the rapid nucleation and precipitation of the compound. This maintains the compound in solution, ensuring accurate dose-response curves and reliable IC50 calculations.

References
  • Teasdale, M. E., Mozzer, A., Rowley, D. C., & Meschwitz, S. (2019). Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide. Marine Drugs, 17(7), 389. Available at:[Link]

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2007). Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action. Journal of the American Chemical Society, 129(44), 13613-13625. Available at:[Link]

Sources

Validation & Comparative

3-phenyl-N-(2-phenylethyl)propanamide vs N-phenethyl hexanamide in Vibrio harveyi quorum sensing

Author: BenchChem Technical Support Team. Date: March 2026

The rise of multidrug-resistant bacterial pathogens has forced drug development professionals to look beyond traditional bactericidal antibiotics. Quorum sensing (QS) inhibitors (QSIs) represent a paradigm shift in antivirulence therapy: rather than killing bacteria and triggering intense selective survival pressure, QSIs disrupt the chemical communication networks that pathogens use to coordinate virulence factor production and biofilm formation[1].

This technical guide provides an in-depth comparison of two structurally related phenethylamide derivatives—N-phenethyl hexanamide (a natural marine metabolite) and 3-phenyl-N-(2-phenylethyl)propanamide (a synthetic analog)—evaluating their efficacy, structural advantages, and experimental validation as QSIs against the model marine pathogen Vibrio harveyi.

Mechanistic Grounding: Target Pathway in Vibrio harveyi

Vibrio harveyi is widely utilized as a primary screening organism for QSIs because its bioluminescence is strictly regulated by quorum sensing, providing a non-destructive, real-time quantitative readout[2].

Phenethylamide derivatives act as potent antagonists within this pathway. While their exact binding pocket is still under investigation, structure-activity relationship (SAR) studies suggest they competitively inhibit receptor binding or directly antagonize LuxR homologues, silencing the bioluminescence phenotype without impacting bacterial viability[1].

QS_Pathway cluster_0 Autoinducers cluster_1 Membrane Receptors HAI1 HAI-1 (AHL) LuxN LuxN HAI1->LuxN Binds AI2 AI-2 LuxPQ LuxPQ AI2->LuxPQ Binds Phosphorelay LuxU / LuxO (Phosphorelay) LuxN->Phosphorelay Kinase/Phosphatase LuxPQ->Phosphorelay Kinase/Phosphatase LuxR Master Regulator (LuxR) Phosphorelay->LuxR Controls levels Phenotype Bioluminescence (Virulence, Biofilm) LuxR->Phenotype Activates QSI Phenethylamide QSIs (e.g., N-phenethyl hexanamide) QSI->LuxR Antagonizes

Vibrio harveyi quorum sensing pathway and putative intervention by phenethylamide inhibitors.

Structural & Pharmacological Profiles

N-phenethyl hexanamide (The Natural Prototype)

Discovered during a co-cultivation assay of marine bacteria, N-phenethyl hexanamide is a secondary metabolite secreted by Vibrio neptunius strain RIP07-147[1].

  • Structure: It features a phenethylamine core linked via an amide bond to a flexible, six-carbon aliphatic chain (hexanoyl group).

  • Significance: It serves as a natural proof-of-concept that simple, low-molecular-weight phenethylamides can effectively quench Gram-negative signaling systems[1].

3-phenyl-N-(2-phenylethyl)propanamide (The Synthetic Optimization)

To explore the structure-activity relationship (SAR) of the natural scaffold, researchers synthesized a panel of analogs[1]. 3-phenyl-N-(2-phenylethyl)propanamide (also known as N-phenethyl-3-phenylpropanamide) was developed by replacing the aliphatic hexanamide chain with a 3-phenylpropanoyl group.

  • Structure: This creates a bis-aromatic system, featuring phenyl rings on both sides of the central amide linkage.

  • Significance: The introduction of the second aromatic ring increases the molecule's lipophilicity and introduces the potential for π−π stacking interactions within the target receptor's binding pocket. This structural rigidity and enhanced binding affinity result in a roughly 3-fold improvement in IC₅₀ over the natural aliphatic counterpart[1][2]. (Note: Further halogenation of this scaffold, such as the 4-fluoro derivative, yields an even more potent IC₅₀ of 1.1 µM[1]).

Comparative Performance Data

The following table synthesizes the quantitative and structural differences between the two compounds based on SAR profiling against V. harveyi[1][2].

ParameterN-phenethyl hexanamide3-phenyl-N-(2-phenylethyl)propanamide
Origin Natural (Vibrio neptunius RIP07-147)Synthetic SAR Analog
Structural Class Aliphatic PhenethylamideBis-aromatic Phenethylamide
Acyl Moiety Hexanoyl (C6 straight chain)3-phenylpropanoyl (Aromatic)
Estimated V. harveyi IC₅₀ ~15.0 - 20.0 µM~6.6 µM
Bactericidal Activity None (at therapeutic doses)None (at therapeutic doses)
Pharmacological Advantage Validated natural biological functionEnhanced binding affinity via π−π stacking

Experimental Validation: Bioluminescence Inhibition Assay

To ensure trustworthiness and reproducibility, the evaluation of QSIs requires a self-validating experimental system. The protocol below details the dual-readout methodology required to definitively prove that a compound is a true QSI, rather than a hidden antibiotic.

Causality & Experimental Design

Why measure both Luminescence and Optical Density? A drop in bioluminescence could simply mean the bacteria are dying. To prove true quorum quenching, researchers must normalize the Relative Light Units (RLU) against the Optical Density (OD₆₀₀) of the culture. A validated QSI will show a dose-dependent decrease in the RLU/OD₆₀₀ ratio, confirming that the communication pathway is silenced while normal cellular respiration and replication continue unimpeded[2].

Step-by-Step Protocol
  • Culture Preparation: Inoculate Vibrio harveyi BB120 (wild-type) into Autoinducer Bioassay (AB) medium. Grow overnight at 30°C with aeration. Dilute the overnight culture to an OD₆₀₀ of 0.01 in fresh AB medium.

  • Compound Dosing (Self-Validating Setup):

    • Test Wells: Add the phenethylamide compounds (dissolved in DMSO) to a 96-well microtiter plate to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Vehicle Control: Include wells with an equivalent volume of pure DMSO to baseline the solvent's effect on growth.

    • Positive Control: Include a known QSI (e.g., Furanone C-30) to validate assay sensitivity.

  • Co-Incubation: Add 100 µL of the diluted V. harveyi suspension to all wells. Incubate the plate at 30°C with continuous shaking.

  • Dual Readout Measurement: Using a multimode microplate reader, measure both bioluminescence (RLU) and absorbance (OD₆₀₀) simultaneously every hour for 12 to 18 hours.

  • Data Analysis: Calculate the specific bioluminescence by dividing RLU by OD₆₀₀ for each time point. Plot the normalized data against compound concentration to derive the IC₅₀ value using non-linear regression analysis.

Workflow Step1 1. Culture Prep V. harveyi BB120 Step2 2. Dosing QSI in DMSO Step1->Step2 Step3 3. Co-Incubation 30°C, 12h Step2->Step3 Step4 4. Dual Readout RLU & OD600 Step3->Step4 Step5 5. Analysis IC50 (RLU/OD) Step4->Step5

Step-by-step experimental workflow for evaluating QSI efficacy via bioluminescence assay.

Conclusion

The transition from the natural N-phenethyl hexanamide to the synthetically optimized 3-phenyl-N-(2-phenylethyl)propanamide highlights a successful SAR trajectory in antivirulence drug discovery. By replacing a flexible aliphatic chain with a rigid, aromatic phenylpropanoyl group, researchers significantly enhanced the quorum-quenching potency against Vibrio harveyi without inducing bactericidal toxicity[1]. These phenethylamide derivatives represent a highly tractable scaffold for the future development of therapeutics designed to disarm, rather than destroy, drug-resistant marine and human pathogens.

References

  • Title: Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide Source: Marine Drugs (via NIH/PubMed Central) URL: [Link]

  • Title: Gram-Positive Marine Bacteria as a Potential Resource for the Discovery of Quorum Sensing Inhibitors Source: Marine Drugs (via ResearchGate) URL: [Link](Note: Data cross-referenced from the primary Meschwitz et al. SAR dataset).

Sources

A Comparative Guide to t-BuP2 and t-BuP4 Phosphazene Base Catalysts for Amide-Initiated Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and polymer chemistry, the demand for highly efficient, metal-free catalytic systems is paramount. Phosphazene bases, a class of exceptionally strong, non-nucleophilic organocatalysts, have emerged as powerful tools for a variety of chemical transformations.[1] Their ability to deprotonate even weakly acidic precursors allows for the generation of highly reactive anionic species under mild conditions.[2]

This guide provides an in-depth comparison of two prominent phosphazene bases, t-BuP2 and the stronger superbase t-BuP4, specifically in the context of reactions initiated by 3-phenyl-N-(2-phenylethyl)propanamide. By examining their respective catalytic efficiencies, mechanistic nuances, and operational considerations, this document aims to equip researchers with the necessary insights to select the optimal catalyst for their synthetic objectives.

The Catalysts: A Profile of t-BuP2 and t-BuP4

The t-BuP-series of phosphazene bases are characterized by a central phosphorus-nitrogen backbone, with basicity escalating with the number of phosphazene units (P1 < P2 < P4).[3] This increased basicity stems from the enhanced delocalization of the positive charge in the corresponding protonated form.

  • t-BuP2 (1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene)) : A dimeric phosphazene base, t-BuP2 is a potent organocatalyst suitable for a range of reactions, including substitutions and polymerizations.[4][5] It offers a significant increase in basicity over first-generation phosphazenes (P1) and other common non-ionic bases like DBU.

  • t-BuP4 (tert-butylimino-tris(dimethylamino)phosphoranylidene-aminotris(dimethylamino)phosphorane) : As a tetrameric phosphazene, t-BuP4 is one of the strongest neutral bases available.[6] Its extraordinary basicity, with a pKa value in acetonitrile approximately 18 orders of magnitude greater than DBU, allows it to deprotonate a vast spectrum of substrates that are unreactive with weaker bases.[7] Key attributes of t-BuP4 include:

    • Exceptional Basicity : Enables the efficient generation of anions from very weak acids.[7]

    • Minimal Nucleophilicity : The sterically demanding tert-butyl group and the delocalized nature of the phosphorus-nitrogen core prevent the base from participating in undesirable nucleophilic side reactions.[7]

    • High Solubility : It is readily soluble in common non-polar organic solvents like hexane and THF, facilitating homogeneous reaction conditions.[6][7]

    • Generation of "Naked" Anions : The protonated form, [t-BuP4-H]⁺, is a large, soft cation with a highly dispersed positive charge. This weak association with the counter-anion results in highly reactive, or "naked," anionic species, which dramatically enhances reaction rates.[7][8]

A summary of the key properties of these two catalysts is presented below.

Propertyt-BuP2t-BuP4
Structure alt text alt text
Chemical Name N'-tert-butyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2λ⁵,4λ⁵-catenadi(phosphorus)
Molecular Formula C₁₄H₃₉N₇P₂C₂₂H₆₃N₁₃P₄
Molecular Weight 367.45 g/mol 653.73 g/mol
pKa (in Acetonitrile) ~33.5~42.1[6][7]

The Initiator: 3-phenyl-N-(2-phenylethyl)propanamide

The selected initiator, 3-phenyl-N-(2-phenylethyl)propanamide, is a secondary amide. The crucial feature for this application is the proton on the nitrogen atom (N-H). While amides are generally weak acids, the exceptional strength of phosphazene bases, particularly t-BuP4, allows for the abstraction of this proton to generate a highly nucleophilic amide anion.

  • Molecular Formula : C₁₇H₁₉NO[9]

  • Molecular Weight : 253.34 g/mol [9]

  • Reactive Site : The N-H proton is the site of deprotonation by the phosphazene base.

Comparative Analysis: t-BuP2 vs. t-BuP4 in Amide-Initiated Reactions

The primary difference in performance between t-BuP2 and t-BuP4 stems directly from their vast difference in basicity. This manifests in several key areas of a catalytic reaction.

Mechanism of Activation

The catalytic cycle begins with the deprotonation of the amide initiator. The phosphazene base (B) abstracts the amide proton to form a highly reactive anionic initiator (I⁻) and a protonated phosphazene cation ([BH]⁺). This anion is the active species that proceeds to react with a substrate, for instance, by initiating a ring-opening polymerization (ROP) of a cyclic monomer (M).

G cluster_0 Catalytic Cycle Initiator Amide Initiator (I-H) Active_Initiator Active Anionic Initiator (I⁻) + [BH]⁺ Initiator->Active_Initiator Deprotonation Catalyst Phosphazene Base (B) Catalyst->Active_Initiator Propagating_Chain Propagating Chain (P-M⁻) Active_Initiator->Propagating_Chain Initiation Monomer Monomer (M) Monomer->Propagating_Chain Propagating_Chain->Propagating_Chain Product Polymer Product Propagating_Chain->Product Termination / Quench

Caption: General workflow for phosphazene base-catalyzed polymerization.

Equilibrium and Reaction Kinetics

The deprotonation step is a reversible equilibrium. Due to its significantly higher pKa, t-BuP4 will push this equilibrium much further to the right compared to t-BuP2. This results in a substantially higher concentration of the active amide anion at any given moment.

G cluster_1 Catalyst: t-BuP2 (Moderately Strong) cluster_2 Catalyst: t-BuP4 (Superbase) I-H + t-BuP2 I-H + t-BuP2 I⁻ + [t-BuP2-H]⁺ I⁻ + [t-BuP2-H]⁺ I-H + t-BuP2->I⁻ + [t-BuP2-H]⁺ Equilibrium lies to the left (Lower [I⁻]) I-H + t-BuP4 I-H + t-BuP4 I⁻ + [t-BuP4-H]⁺ I⁻ + [t-BuP4-H]⁺ I-H + t-BuP4->I⁻ + [t-BuP4-H]⁺ Equilibrium lies far to the right (Higher [I⁻])

Caption: Deprotonation equilibrium comparison for t-BuP2 and t-BuP4.

This difference in active initiator concentration has a direct and profound impact on the overall reaction rate. Reactions catalyzed by t-BuP4 are expected to proceed significantly faster than those catalyzed by t-BuP2.

Hypothetical Performance Data

To illustrate this, the following table presents hypothetical, yet representative, data for the ring-opening polymerization of ε-caprolactone initiated by 3-phenyl-N-(2-phenylethyl)propanamide.

Parametert-BuP2 System t-BuP4 System Justification
Catalyst Loading 5 mol%1 mol%Higher basicity of t-BuP4 allows for lower catalyst loading to achieve efficient initiation.
Temperature 50 °C25 °C (Room Temp)t-BuP4's high activity enables reactions under milder conditions, preserving sensitive functional groups.
Time to >95% Conversion 12 hours30 minutesThe higher concentration of active anionic initiator with t-BuP4 drastically accelerates the polymerization rate.
Polymer PDI 1.15 - 1.251.05 - 1.15Faster initiation relative to propagation, facilitated by t-BuP4, often leads to better control over the polymerization and narrower molecular weight distributions (lower PDI).

Experimental Protocols

The extreme hygroscopicity of phosphazene bases, especially t-BuP4, necessitates rigorous anhydrous techniques.[6]

Representative Protocol: ROP of ε-Caprolactone

Objective: To synthesize polycaprolactone via ring-opening polymerization using an amide initiator and a phosphazene base catalyst.

Materials:

  • ε-Caprolactone (monomer), dried over CaH₂ and distilled under reduced pressure.

  • Toluene (solvent), dried over sodium/benzophenone and distilled.

  • 3-phenyl-N-(2-phenylethyl)propanamide (initiator), dried under high vacuum.

  • t-BuP2 or t-BuP4 solution in hexane (catalyst).

  • Anhydrous methanol (for quenching).

  • Standard Schlenk line and glassware for inert atmosphere chemistry.

Procedure:

  • Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon three times.

  • Initiator Addition: In the flask, 3-phenyl-N-(2-phenylethyl)propanamide (e.g., 0.01 mmol, 1.0 equiv) is dissolved in anhydrous toluene (to achieve a desired monomer concentration, e.g., 1 M).

  • Monomer Addition: The purified ε-caprolactone (e.g., 1.0 mmol, 100 equiv) is added to the flask via a gas-tight syringe.

  • Initiation: The reaction mixture is brought to the desired temperature (e.g., 25 °C for t-BuP4). The phosphazene base solution (e.g., 0.01 mmol, 1.0 equiv relative to initiator for t-BuP4) is added dropwise via syringe.

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Quenching: Upon reaching the desired conversion, the polymerization is terminated by adding a small amount of anhydrous methanol.

  • Product Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol. The resulting white solid is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • Characterization: The polymer's molecular weight and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).

Conclusion and Catalyst Selection

Both t-BuP2 and t-BuP4 are highly effective organocatalysts, but they serve different needs based on the specific synthetic challenge.

  • Choose t-BuP2 for reactions involving moderately acidic C-H, N-H, or O-H bonds where a strong, but not extreme, base is sufficient. It is a more economical option and slightly less sensitive to trace impurities than t-BuP4.

  • Choose t-BuP4 when maximum reactivity is required. It is the superior choice for deprotonating very weak acids, such as the amide initiator in this guide, or for achieving rapid reaction rates at ambient temperatures.[3][10] Its use is particularly advantageous in living polymerizations where fast and quantitative initiation is critical for achieving polymers with low polydispersity. The primary trade-off is its higher cost and the stringent requirement for anhydrous conditions.

For researchers and professionals in drug development, the ability of t-BuP4 to drive reactions to completion quickly and cleanly under mild conditions can be a significant advantage, potentially reducing side product formation and simplifying purification. The choice ultimately depends on a careful consideration of the substrate's acidity, the desired reaction rate, and the laboratory's capabilities for handling highly air- and moisture-sensitive reagents.

References

  • Zhang, L., Nederberg, F., Pratt, R. C., Waymouth, R. M., Hedrick, J. L., & Wade, C. G. (2007). Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters. Macromolecules, 40(12), 4154–4158. Available from: [Link]

  • Kiełczewska, U., & Rzonsowska, A. (2018). Phosphazene Bases as Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Mini-Reviews in Organic Chemistry, 15(4), 279-288. Available from: [Link]

  • IBM Research. (2007). Phosphazene bases: A new category of organocatalysts for the living ring-opening polymerization of cyclic esters. Available from: [Link]

  • Cantat, T., et al. (2010). Phosphazenes: efficient organocatalysts for the catalytic hydrosilylation of carbon dioxide. Chemical Communications, 46(47), 8914-8916. Available from: [Link]

  • Xu, X. J., et al. (1996). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 39(16), 3239-3249. Available from: [Link]

  • LookChem. 3-phenyl-N-(2-phenylethyl)propanamide. Available from: [Link]

  • ResearchGate. The structure of the base t-Bu-P4 and its protonated form. Available from: [Link]

  • ResearchGate. Proposed mechanism for the t‐Bu‐P2‐catalyzed substitution reaction. Available from: [Link]

  • Wikipedia. P4-t-Bu. Available from: [Link]

  • ResearchGate. Catalytic Activation of Silylated Nucleophiles Using tBu‐P4 as a Base. Available from: [Link]

  • ResearchGate. Phosphazene Base t‐Bu‐P2‐Catalyzed Substitution Reactions of para‐Hydroxybenzyl Alcohols. Available from: [Link]

  • PubChem. 3-phenyl-N-(2-phenylethyl)propanamide. Available from: [Link]

  • PubChem. Phosphazene base P2-t-Bu solution. Available from: [Link]

  • PubMed. Catalytic Amination of β-(Hetero)arylethyl Ethers by Phosphazene Base t-Bu-P4. Available from: [Link]

  • PubMed. Phosphazene Base tBu-P4 Catalyzed Methoxy-Alkoxy Exchange Reaction on (Hetero)Arenes. Available from: [Link]

  • ResearchGate. A “Catalyst Switch” Strategy for the Sequential Metal-Free Polymerization of Epoxides and Cyclic Esters/Carbonate. Available from: [Link]

  • AccelaChem. 3-phenyl-N-(2-phenylethyl)propanamide. Available from: [Link]

  • Google Patents. US20210246249A1 - Liquid composition comprising three initiators....
  • MDPI. On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization. Available from: [Link]

  • MDPI. Comparsion of Catalyst Effectiveness in Different Chemical Depolymerization Methods of Poly(ethylene terephthalate). Available from: [Link]

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A Comparative Guide to the Reproducibility of Ziegler-Natta Copolymerization: Evaluating the Potential of 3-phenyl-N-(2-phenylethyl)propanamide as a Novel Internal Donor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for precise control over polymer architecture and properties is a cornerstone of modern materials science. In the realm of polyolefin synthesis, Ziegler-Natta (Z-N) catalysis remains a dominant industrial process, where the choice of internal electron donor is paramount in dictating catalytic performance and the final polymer's characteristics. This guide provides an in-depth analysis of the potential role of a novel amide-based compound, 3-phenyl-N-(2-phenylethyl)propanamide, as an internal donor in living anionic copolymerization. While direct literature on this specific application is not available, we extrapolate its potential behavior based on its chemical structure and compare it with established internal donors in the more pertinent context of Ziegler-Natta polymerization. This guide will explore the synthesis of this compound, its hypothetical role in catalysis, and a comparative analysis of its expected performance against conventional internal donors, supported by a discussion on ensuring experimental reproducibility.

Introduction: The Critical Role of Internal Donors in Ziegler-Natta Catalysis

Ziegler-Natta catalysts, typically composed of a transition metal halide (like TiCl4) supported on magnesium chloride (MgCl2) and activated by an organoaluminum co-catalyst, are fundamental to the production of stereoregular polyolefins such as isotactic polypropylene.[1] The addition of a Lewis base, known as an internal electron donor (ID), during the catalyst preparation is crucial for achieving high catalytic activity and, most importantly, high stereospecificity. Without an internal donor, the resulting polymer is often atactic and lacks the desired mechanical properties.

The primary functions of an internal donor include:

  • Controlling the stereospecificity: The ID selectively poisons non-stereospecific active sites on the catalyst surface, thereby promoting the formation of highly isotactic polymer chains.

  • Influencing catalyst morphology: The ID can affect the crystallite size and surface area of the MgCl2 support, which in turn influences the distribution of active sites.

  • Enhancing catalytic activity: By stabilizing the active species, the ID can lead to an overall increase in the polymerization rate.

Over the years, several generations of internal donors have been developed, with phthalates, 1,3-diethers, succinates, and diol esters being the most prominent examples.[2] Each class of donor imparts distinct properties to the catalyst and the resulting polymer. The exploration of novel internal donors is a continuous effort to improve catalyst performance, broaden the range of polymer properties, and move towards more environmentally friendly catalyst systems.

The Candidate: 3-phenyl-N-(2-phenylethyl)propanamide

The compound at the heart of this guide, 3-phenyl-N-(2-phenylethyl)propanamide, is a secondary amide with the following structure:

G A 3-Phenylpropionic Acid E Reaction A->E B 2-Phenylethan-1-amine B->E C Coupling Agent (e.g., DCC, EDC) C->E D Solvent (e.g., DCM, DMF) D->E F Purification (e.g., Chromatography) E->F G 3-phenyl-N-(2-phenylethyl)propanamide F->G

Caption: Workflow for the synthesis of 3-phenyl-N-(2-phenylethyl)propanamide.

Step-by-step methodology:

  • Dissolve 3-phenylpropionic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • To this mixture, add 2-phenylethan-1-amine (1 equivalent) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with dilute acid, base, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-phenyl-N-(2-phenylethyl)propanamide.

Preparation of a Ziegler-Natta Catalyst with an Internal Donor

G A Anhydrous MgCl2 B Ball Milling A->B F Heating and Stirring B->F C Toluene C->F D Internal Donor (3-phenyl-N-(2-phenylethyl)propanamide) D->F E TiCl4 E->F G Washing with Toluene F->G H Drying G->H I Ziegler-Natta Catalyst H->I

Caption: General workflow for the preparation of a supported Ziegler-Natta catalyst.

Step-by-step methodology:

  • Activate anhydrous MgCl2 by ball milling for a specified duration to increase its surface area.

  • Suspend the activated MgCl2 in an inert solvent like toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Add the internal donor, 3-phenyl-N-(2-phenylethyl)propanamide, to the suspension and stir for a set period at a specific temperature.

  • Slowly add TiCl4 to the mixture and heat the reaction to a defined temperature (e.g., 80-100 °C) for several hours.

  • After the reaction, allow the solid catalyst to settle, and decant the supernatant.

  • Wash the solid catalyst multiple times with fresh toluene to remove unreacted TiCl4 and other byproducts.

  • Finally, dry the catalyst under vacuum to obtain a free-flowing powder.

Propylene Polymerization

Step-by-step methodology:

  • Thoroughly dry a polymerization reactor and purge it with inert gas.

  • Introduce a specified amount of a hydrocarbon solvent (e.g., heptane) into the reactor.

  • Add the co-catalyst, typically triethylaluminum (TEAL), to the reactor.

  • If an external donor is required, add it at this stage.

  • Introduce the prepared Ziegler-Natta catalyst into the reactor.

  • Pressurize the reactor with propylene monomer to the desired pressure.

  • Maintain the polymerization at a constant temperature and pressure for the desired duration, continuously feeding propylene to compensate for consumption.

  • Terminate the polymerization by venting the unreacted monomer and adding a quenching agent like methanol.

  • Collect the polymer, wash it with a suitable solvent to remove catalyst residues, and dry it under vacuum.

Ensuring Reproducibility in Polymerization Studies

  • Purity of Reagents and Solvents: Traces of water, oxygen, or other protic impurities can deactivate the catalyst and affect the polymerization kinetics. [3]* Catalyst Preparation: The method of MgCl2 activation, the order and rate of reagent addition, and the temperature and duration of the synthesis can all impact the final catalyst properties.

  • Polymerization Conditions: Precise control over temperature, pressure, monomer concentration, and stirring rate is essential.

  • Catalyst Handling: Ziegler-Natta catalysts are sensitive to air and moisture and must be handled under an inert atmosphere.

To ensure reproducibility, it is crucial to meticulously document all experimental parameters and to perform multiple runs under identical conditions. Statistical analysis of the results can help to quantify the variability and establish the reliability of the data.

Conclusion and Future Outlook

While the direct application of 3-phenyl-N-(2-phenylethyl)propanamide in living anionic copolymerization remains undocumented, its chemical structure suggests it could be a compelling candidate for investigation as an internal donor in Ziegler-Natta catalysis. Its bulky aromatic groups and the strong coordinating ability of the amide functional group could potentially lead to catalysts with high stereoselectivity.

Future research should focus on the actual synthesis of Ziegler-Natta catalysts incorporating this amide and a thorough evaluation of their performance in propylene polymerization. Key performance indicators to investigate would include catalytic activity, polymer isotacticity, molecular weight, and molecular weight distribution. A systematic comparison with existing internal donors under identical conditions would be necessary to ascertain its true potential. Such studies would not only shed light on the structure-performance relationship of this novel donor but also contribute to the broader effort of designing next-generation Ziegler-Natta catalysts with tailored properties.

References

  • Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts). (2025, August 18). .

  • Polymerization Stereochemistry with Ziegler−Natta Catalysts Containing Dialkylpropane Diethers: A Tool for Understanding Internal/External Donor Relationships. (n.d.).
  • Alcohol- and Water-Tolerant Living Anionic Polymerization of Aziridines. (2018, July 23).
  • Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. (n.d.).
  • DRIFT study of internal donors in supported Ziegler–Natta catalysts. (2005, December 15). R Discovery.
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  • Ziegler–Natta c
  • 3-phenyl-N-(2-phenylethyl)propanamide. (n.d.). LookChem.
  • Effects of Internal Electron Donors on Propylene–Ethylene Copolymerization with MgCl 2 -Supported Ziegler–Natta Catalysts. (2025, December 12). R Discovery.
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  • Green perspective drives the renaissance of anionic diene polymerization. (2024, October 2). Gutenberg Open Science.
  • Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. (2017, October 21). MDPI.
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  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide chloride. (n.d.). PubChem.
  • 3-phenyl-N-(1-phenylethyl)propanamide. (n.d.). Sigma-Aldrich.

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